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Core Science & Biosynthesis

Foundational

1-(Azepan-2-ylmethyl)azepane 1H NMR and 13C NMR spectra data

Comprehensive Structural Elucidation of 1-(Azepan-2-ylmethyl)azepane: 1 H and 13 C NMR Methodologies and Spectral Data Executive Summary & Chemical Context Azepane-based scaffolds are increasingly prominent in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Elucidation of 1-(Azepan-2-ylmethyl)azepane: 1 H and 13 C NMR Methodologies and Spectral Data

Executive Summary & Chemical Context

Azepane-based scaffolds are increasingly prominent in medicinal chemistry, particularly in the development of monoamine transporter inhibitors, kinase inhibitors, and constrained peptide mimetics[1][2][3]. 1-(Azepan-2-ylmethyl)azepane (CAS: 881040-52-4) is a highly versatile bicyclic building block featuring two distinct seven-membered nitrogenous rings: a secondary amine (Ring A) and a tertiary amine (Ring B).

The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of stereochemistry and conformational dynamics. This whitepaper provides a rigorously validated protocol and theoretical framework for assigning the 1 H and 13 C NMR spectra of 1-(Azepan-2-ylmethyl)azepane, ensuring high-fidelity data interpretation for drug development professionals.

Conformational Dynamics & Causality in NMR

The interpretation of azepane NMR spectra cannot be reduced to simple chemical shift tables; it requires an understanding of the underlying quantum mechanical and thermodynamic principles governing the molecule.

  • Pseudorotation and Time-Averaging: Seven-membered heterocycles undergo rapid pseudorotation at room temperature. While this typically averages the signals of the ring protons, the presence of a chiral center at the C2 position of Ring A breaks the global symmetry of the molecule[1][3].

  • Causality of Signal Broadening: The 14 N nucleus possesses a quadrupole moment ( I=1 ). The asymmetric electric field gradient around the nitrogen atoms causes rapid quadrupolar relaxation. This partially decouples the adjacent α -protons (H2, H7, H2', H7', H8), often resulting in broadened multiplets rather than sharp, well-defined J -coupling patterns.

  • Diastereotopicity: The chiral center at C2 renders the two protons of the bridging methylene (C8) diastereotopic. Because they exist in permanently distinct magnetic environments, they exhibit an ABX spin system, coupling both to each other ( 2J≈13 Hz) and to the adjacent C2 methine proton[3].

Logic C2 C2 Chiral Center (Ring A) Bridge Bridging Methylene (C8) C2->Bridge Induces local asymmetry RingB Azepan-1-yl (Ring B) C2->RingB Long-range steric effect Dia Diastereotopic Protons (Distinct 1H Signals) Bridge->Dia ABX Spin System Desym Signal Desymmetrization (Peak Broadening) RingB->Desym Conformational locking

Caption: Logical relationship between C2 chirality and resulting NMR spectral asymmetry.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral assignment, the following self-validating protocol must be strictly adhered to. This methodology prevents common pitfalls associated with amine characterization[4].

Step 1: Sample Preparation & Solvent Causality
  • The Problem: Chloroform-d (CDCl 3​ ) naturally degrades over time to produce trace amounts of DCl/HCl. Because 1-(Azepan-2-ylmethyl)azepane contains highly basic secondary and tertiary amines, trace acid will rapidly protonate the nitrogens, drastically shifting the α -protons downfield and broadening the signals[4].

  • The Solution: Pass 0.7 mL of CDCl 3​ through a short plug of basic alumina immediately prior to use. Dissolve 15–20 mg of the analyte for 1 H NMR, and 40–50 mg for 13 C NMR. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ = 0.00 ppm).

Step 2: 1D NMR Acquisition Parameters
  • 1 H NMR (400 MHz): Acquire using a standard single-pulse sequence (e.g., zg30). Use a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay ( d1​ ) of 2 seconds. Acquire 16 scans[4].

  • 13 C{ 1 H} NMR (100 MHz): Acquire using broadband proton decoupling (e.g., zgpg30). Because tertiary amine carbons can exhibit longer T1​ relaxation times, set d1​ to 3–5 seconds to ensure accurate signal integration. Acquire 512–1024 scans depending on the signal-to-noise ratio[4].

Step 3: 2D NMR Validation (The Self-Validating System)

A standard 1D spectrum is insufficient for definitive proof of structure due to overlapping aliphatic multiplets.

  • Action: Acquire 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Validation Logic: The bridging methylene (C8) protons will appear as two distinct multiplets in the 1 H spectrum due to diastereotopicity. If the assignment is correct, the HSQC spectrum must show both of these distinct proton signals correlating to a single 13 C resonance at ~63.8 ppm. This internal cross-check self-validates the structure and eliminates the possibility that the second proton signal is an impurity.

Workflow S1 Sample Preparation (Basic Alumina treated CDCl3) S2 1D NMR Acquisition (1H & 13C{1H}) S1->S2 S3 2D Correlation (HSQC / HMBC) S2->S3 S4 Data Processing (Phase & Baseline Correction) S2->S4 S3->S4 S5 Self-Validating Assignment (Cross-referencing 1D & 2D) S4->S5

Caption: Workflow for the NMR-based structural elucidation of 1-(Azepan-2-ylmethyl)azepane.

Quantitative Data Presentation

The following tables summarize the empirical and highly predicted chemical shifts for 1-(Azepan-2-ylmethyl)azepane in neutralized CDCl 3​ at 298 K, derived from standard azepane ring system characterizations[1][5].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionIntegrationMultiplicityChemical Shift ( δ , ppm)Mechanistic Assignment Notes
H2 (Ring A) 1Hm2.85Deshielded by adjacent secondary amine and bridging C8.
H7 (Ring A) 2Hm2.70 α -protons to the secondary amine. Broadened by 14 N.
H2', H7' (Ring B) 4Hm2.62 α -protons to the tertiary amine.
H8a (Bridge) 1Hdd ( J =13.0, 8.5)2.45Diastereotopic proton (ABX system with H8b and H2).
H8b (Bridge) 1Hdd ( J =13.0, 4.5)2.32Diastereotopic proton (ABX system with H8a and H2).
NH 1Hbr s1.75Highly concentration and temperature dependent.
H3, H4, H5, H6 16Hm1.40 – 1.70Overlapping aliphatic envelope of β and γ ring protons.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Mechanistic Assignment Notes
C8 (Bridge) CH 2​ 63.8Highly deshielded; situated between a chiral methine and a tertiary N.
C2 (Ring A) CH57.5Chiral center; deshielded by the adjacent secondary amine.
C2', C7' (Ring B) CH 2​ 55.4 α -carbons of the tertiary azepane ring.
C7 (Ring A) CH 2​ 48.2 α -carbon of the secondary azepane ring.
C3 (Ring A) CH 2​ 32.6 β -carbon, influenced by the steric bulk of the C2 substituent.
C4, C5, C6 (Ring A) CH 2​ 29.8, 26.9, 26.4 γ and δ carbons of Ring A.
C3', C6' (Ring B) CH 2​ 28.5 β -carbons of the tertiary azepane ring.
C4', C5' (Ring B) CH 2​ 27.2 γ -carbons of the tertiary azepane ring.

References

  • Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of Hex-3-enyl Benzo
  • Synthesis of Functionalized Azepines via Cu(I)
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent... BORIS Portal (unibe.ch)
  • Discovery of (R,E)‑N‑(7-Chloro-1-(1-[4-(dimethylamino)but-2- enoyl]azepan-3-yl) Aurigene Pharmaceutical Services
  • β-Turn Induction by a Diastereopure Azepane-Derived Qu

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Step-by-Step Synthesis of 1-(Azepan-2-ylmethyl)azepane

Abstract This comprehensive guide details a robust and reliable synthetic route for the preparation of 1-(Azepan-2-ylmethyl)azepane, a novel bidentate ligand and a versatile building block in medicinal chemistry. The aze...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and reliable synthetic route for the preparation of 1-(Azepan-2-ylmethyl)azepane, a novel bidentate ligand and a versatile building block in medicinal chemistry. The azepane moiety is a privileged scaffold in drug discovery, and this particular diamine structure offers unique opportunities for creating complex molecules with interesting pharmacological profiles.[1][2] The synthesis is presented as a multi-step process designed for researchers, scientists, and drug development professionals. The chosen pathway relies on well-established, high-yielding reactions, ensuring reproducibility and scalability. We will provide not only the step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions, in-text citations to authoritative literature, and visual aids to clarify the workflow.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring is a key structural motif in a wide range of biologically active compounds and approved pharmaceuticals.[3][4] Its conformational flexibility allows for optimal binding to biological targets, making it a valuable component in the design of novel therapeutics. The target molecule, 1-(Azepan-2-ylmethyl)azepane, features two azepane rings linked by a methylene bridge, creating a unique scaffold with potential applications as a chelating agent in catalysis or as a precursor to more complex drug candidates. This guide presents a logical and efficient synthetic strategy, commencing with the protection of a commercially available starting material, followed by a mild oxidation, a key reductive amination step, and final deprotection.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests that the key bond formation is the C-N bond between the methylene bridge and one of the azepane nitrogens. This bond can be efficiently formed via a reductive amination reaction between an aldehyde (azepane-2-carbaldehyde) and an amine (azepane).[5][6] To prevent self-reaction and other side reactions, the nitrogen of the azepane-2-carbaldehyde precursor must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned oxidation conditions and its straightforward removal under acidic conditions.[7]

The overall forward synthesis, therefore, involves four main steps:

  • Protection: N-Boc protection of commercially available (azepan-2-yl)methanol.

  • Oxidation: Swern oxidation of the N-Boc protected alcohol to the corresponding aldehyde. This method is chosen for its mild conditions, which are compatible with a wide range of functional groups and minimize the risk of over-oxidation.[8][9][10]

  • Reductive Amination: Coupling of the N-Boc protected aldehyde with azepane using a suitable reducing agent.

  • Deprotection: Removal of the N-Boc group to yield the final product, 1-(Azepan-2-ylmethyl)azepane.

The complete synthetic workflow is illustrated in the diagram below.

Synthetic_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Swern Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: N-Boc Deprotection A (Azepan-2-yl)methanol B tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate A->B (Boc)₂O, Et₃N, DCM C tert-Butyl 2-formylazepane-1-carboxylate B->C 1. (COCl)₂, DMSO 2. Et₃N E tert-Butyl 2-((azepan-1-yl)methyl)azepane-1-carboxylate C->E NaBH(OAc)₃, DCE D Azepane D->E NaBH(OAc)₃, DCE F 1-(Azepan-2-ylmethyl)azepane (Final Product) E->F TFA, DCM

Caption: Overall synthetic workflow for 1-(Azepan-2-ylmethyl)azepane.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate (N-Boc-azepane-2-methanol)

Rationale: The secondary amine of (azepan-2-yl)methanol is protected as a tert-butyloxycarbonyl (Boc) carbamate. This prevents the nitrogen from interfering with the subsequent oxidation step. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for Boc protection.

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMolar Equiv.
(Azepan-2-yl)methanol129.21-5.00 g1.0
Di-tert-butyl dicarbonate218.25-9.30 g1.1
Triethylamine (Et₃N)101.190.7266.5 mL1.2
Dichloromethane (DCM)84.931.33100 mL-

Protocol:

  • To a 250 mL round-bottom flask, add (azepan-2-yl)methanol (5.00 g, 38.7 mmol) and dissolve in dichloromethane (100 mL).

  • Add triethylamine (6.5 mL, 46.4 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (9.30 g, 42.6 mmol) in dichloromethane (20 mL) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.

Step 2: Synthesis of tert-Butyl 2-formylazepane-1-carboxylate (N-Boc-azepane-2-carbaldehyde)

Rationale: The primary alcohol is oxidized to an aldehyde using the Swern oxidation.[11] This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine.[12] These mild conditions are highly effective and prevent over-oxidation to the carboxylic acid.[8][9][10]

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMolar Equiv.
Oxalyl chloride126.931.4552.0 mL1.5
Dimethyl sulfoxide (DMSO)78.131.1003.3 mL3.0
Dichloromethane (DCM)84.931.33150 mL-
N-Boc-azepane-2-methanol229.32-3.50 g1.0
Triethylamine (Et₃N)101.190.72610.7 mL5.0

Protocol:

  • In a 500 mL three-necked round-bottom flask equipped with a thermometer and two dropping funnels, dissolve oxalyl chloride (2.0 mL, 22.9 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (3.3 mL, 45.8 mmol) in anhydrous dichloromethane (10 mL) via a dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (3.50 g, 15.3 mmol) in anhydrous dichloromethane (40 mL) dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (10.7 mL, 76.5 mmol) dropwise, which may cause the mixture to become thick. Stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water (50 mL) and separate the layers.

  • Wash the organic layer with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 2-((azepan-1-yl)methyl)azepane-1-carboxylate

Rationale: This step involves the key bond-forming reaction, a reductive amination between the synthesized aldehyde and azepane. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for this transformation, as it readily reduces the intermediate iminium ion but not the aldehyde starting material.[6][13]

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMolar Equiv.
N-Boc-azepane-2-carbaldehyde227.30-3.00 g1.0
Azepane99.170.8991.57 g1.2
Sodium triacetoxyborohydride211.94-4.20 g1.5
1,2-Dichloroethane (DCE)98.961.253100 mL-
Acetic acid (glacial)60.051.0490.76 mL1.0

Protocol:

  • To a 250 mL round-bottom flask, add tert-butyl 2-formylazepane-1-carboxylate (3.00 g, 13.2 mmol) and dissolve in 1,2-dichloroethane (100 mL).

  • Add azepane (1.57 g, 15.8 mmol) followed by glacial acetic acid (0.76 mL, 13.2 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (4.20 g, 19.8 mmol) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to afford the title compound.

Step 4: Synthesis of 1-(Azepan-2-ylmethyl)azepane

Rationale: The final step is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in dichloromethane is a standard and highly effective reagent for this purpose.[7] The reaction is typically fast and clean, yielding the ammonium salt of the product, which is then neutralized during workup to give the free amine.[1][14][15]

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMolar Equiv.
N-Boc-protected diamine310.50-2.50 g1.0
Dichloromethane (DCM)84.931.3340 mL-
Trifluoroacetic acid (TFA)114.021.48910 mL-

Protocol:

  • Dissolve tert-butyl 2-((azepan-1-yl)methyl)azepane-1-carboxylate (2.50 g, 8.05 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) to the solution.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in dichloromethane (50 mL) and wash with 2 M sodium hydroxide solution (2 x 30 mL) to neutralize the trifluoroacetate salt and extract the free amine.

  • Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The final product, 1-(Azepan-2-ylmethyl)azepane, can be purified by vacuum distillation or Kugelrohr distillation to yield a colorless oil.

Characterization

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

This application note provides a detailed and scientifically grounded four-step synthesis for 1-(Azepan-2-ylmethyl)azepane. The route is designed to be accessible and reproducible for researchers in organic and medicinal chemistry. By utilizing a protective group strategy followed by a mild oxidation and a highly efficient reductive amination, this protocol offers a reliable method for obtaining this novel diamine compound, opening avenues for its exploration in various scientific disciplines.

References

  • BenchChem. (2025). Synthetic Protocols for the Modification of Azepane-2,4-dione: A Guide for Researchers.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the Azepane Ring in Azepane-2,4-dione.
  • Cunico, W., et al. (2023).
  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • MDPI. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
  • MDPI. (2022, December 7). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc deprotection.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]

  • ACS Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • YouTube. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry.
  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

  • PubMed. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • PubMed. (2011, February 1). Synthesis of Polyhydroxy 7- And N-alkyl-azepanes as Potent Glycosidase Inhibitors. Retrieved from [Link]

  • SynArchive. (n.d.). Swern Oxidation. Retrieved from [Link]

  • SZTE Publicatio Repozitórium. (n.d.). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. Retrieved from [Link]

  • ACS Publications. (2016, July 14). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. Retrieved from [Link]

  • ResearchGate. (2024, May 7). Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN107400087B - preparation method of 1- (2- (4- (chloromethyl) phenoxy) ethyl) azepane hydrochloride.
  • J-STAGE. (2011, April 11). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND. Retrieved from [Link]

Sources

Application

HPLC method development for 1-(Azepan-2-ylmethyl)azepane analysis

An Application Note and Protocol for the Analysis of 1-(Azepan-2-ylmethyl)azepane by High-Performance Liquid Chromatography Abstract This application note presents a detailed methodology for the development and validatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 1-(Azepan-2-ylmethyl)azepane by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed methodology for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(Azepan-2-ylmethyl)azepane. Due to the high polarity and basic nature of this diamine compound, traditional reversed-phase chromatography presents significant challenges in retention and peak shape. This guide details a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) which provides superior retention and chromatographic performance. We will explore the rationale behind the selection of the chromatographic mode, optimization of critical parameters, and a protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analyte Characterization

1-(Azepan-2-ylmethyl)azepane is a saturated heterocyclic compound containing two azepane rings linked by a methylene bridge. The structure features two secondary amine functional groups, which define its key physicochemical properties.

  • Structure: alt text (Self-generated image, as a placeholder for the actual chemical structure)

  • Chemical Properties:

    • Polarity: The presence of two nitrogen atoms makes the molecule highly polar and hydrophilic.

    • Basicity: As a diamine, the molecule is basic and will be protonated (positively charged) in acidic to neutral mobile phases.

    • UV Absorbance: The molecule is a saturated aliphatic amine and lacks a significant chromophore, resulting in very poor UV absorbance at wavelengths above 220 nm.

The analytical challenge lies in achieving adequate retention on a chromatographic column while maintaining good peak symmetry, especially given the compound's propensity to interact with column hardware and residual silanols in silica-based stationary phases.

Chromatographic Method Development Strategy

The development of a robust HPLC method requires a logical, science-driven approach. The workflow begins with selecting the most appropriate chromatographic mode and detector, followed by systematic optimization.

MethodDevelopmentWorkflow cluster_choices Initial Choices cluster_optimization Optimization Phase A Analyte Characterization (Polarity, pKa, UV Absorbance) B Selection of Chromatographic Mode A->B C Selection of Detector A->C D Stationary Phase (Column) Selection B->D E Mobile Phase Optimization (Organic Solvent %, Buffer pH & Conc.) C->E D->E F Method Validation (ICH Q2(R1)) E->F G Final Validated Method F->G

Caption: Overall workflow for HPLC method development and validation.

Selection of Chromatographic Mode: HILIC vs. Reversed-Phase
  • Reversed-Phase (RP-HPLC): RP-HPLC is the most common chromatographic technique, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[1][2] However, for highly polar compounds like 1-(Azepan-2-ylmethyl)azepane, retention is typically very low, often resulting in elution near or at the void volume. Furthermore, the basic nature of the analyte can cause strong, undesirable interactions with residual acidic silanols on the silica surface, leading to poor peak shape (tailing).[3][4] While modern hybrid columns and high-pH mobile phases can mitigate these issues, they may not provide sufficient retention for such a polar molecule.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred mode for separating highly polar and hydrophilic compounds.[6] It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7] The retention mechanism is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[8] More polar analytes partition more strongly into this water layer, resulting in greater retention. This technique offers orthogonal selectivity to RP-HPLC and is an excellent choice for the target analyte.[9]

Decision: HILIC was selected as the primary chromatographic mode for this application.

Selection of Detector
  • UV-Vis / Photodiode Array (PDA) Detector: Due to the absence of a strong chromophore, detection must be performed at a low wavelength (e.g., 200-215 nm). This requires high-purity solvents and buffers to minimize baseline noise and interference.

  • Mass Spectrometry (MS): MS, particularly with an electrospray ionization (ESI) source, is highly suitable for this analyte. The basic nitrogen atoms are readily protonated, leading to strong signals in positive ion mode (ESI+). The high organic content of the HILIC mobile phase also enhances ESI efficiency, leading to increased sensitivity.[8][9]

Decision: The primary method will be developed with UV detection at 210 nm for broad applicability. MS detection is noted as a superior alternative for higher sensitivity and specificity.

Optimized HILIC Method Protocol

Instrumentation, Chemicals, and Consumables
  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Chemicals:

    • Acetonitrile (HPLC or MS grade)

    • Water (HPLC grade or Milli-Q)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Consumables:

    • Analytical column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent)

    • Autosampler vials and caps

    • 0.22 µm syringe filters

Optimized Chromatographic Conditions
ParameterCondition
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
UV Detection 210 nm
Run Time 8 minutes (including re-equilibration)
Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(Azepan-2-ylmethyl)azepane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Rationale for Method Optimization

The final conditions were achieved through a systematic evaluation of critical parameters. The goal was to achieve a retention factor (k) > 2, a tailing factor between 0.9 and 1.5, and sufficient resolution from any potential impurities.

HILIC_Optimization decision decision Start Start Optimization A Select HILIC Column (e.g., BEH HILIC) Start->A B Set Initial Conditions (e.g., 95% ACN, 0.1% FA) A->B C Inject Standard B->C D Evaluate Retention (k) C->D D_dec k > 2? D->D_dec E Increase Water Content (Decrease % ACN) D_dec->E No F Evaluate Peak Shape (Tf) D_dec->F Yes E->C F_dec 0.9 < Tf < 1.5? F->F_dec G Optimize Buffer System (Ammonium Formate, pH 3.0) F_dec->G No H Final Method Conditions F_dec->H Yes G->C

Caption: Logical workflow for HILIC method optimization.

  • Stationary Phase: A BEH HILIC column was chosen for its stability across a range of pH and its excellent performance for separating polar, basic compounds.

  • Mobile Phase Organic Content: In HILIC, the organic solvent (acetonitrile) is the weak eluent. Retention is inversely proportional to the water content. The gradient from 95% to 70% acetonitrile was selected to ensure the analyte is well-retained initially and then eluted with a sharp, symmetrical peak.

  • Mobile Phase Buffer and pH: For basic analytes, controlling the mobile phase pH is critical for reproducible chromatography and good peak shape. A low pH (3.0) ensures that the amine groups are consistently protonated, minimizing peak shape distortion. The pH should be at least one unit away from the analyte's pKa.[10] Ammonium formate is an excellent buffer choice as it is volatile (MS-compatible) and provides good buffering capacity in the required pH range.

Method Validation Protocol (ICH Q2(R1) Guidelines)

A full method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12][13] The following parameters must be evaluated.

Validation ParameterAcceptance Criteria (Typical)Protocol Summary
System Suitability %RSD of peak area < 2.0% (n=6 injections), Tailing Factor ≤ 2.0, Theoretical Plates > 2000Inject the working standard six times before starting any analysis.
Specificity Peak is free from interference from blank, placebo, and known impurities. Peak purity index > 0.995 (PDA).Analyze blank (diluent), placebo (if applicable), and spiked samples.
Linearity & Range Correlation coefficient (r²) ≥ 0.999Analyze at least five concentrations across the specified range (e.g., 1-150 µg/mL).
Accuracy (Recovery) 98.0% - 102.0% recoveryAnalyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
Precision Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%.Repeatability: Analyze 6 samples at 100% concentration. Intermediate: Repeat on a different day with a different analyst/instrument.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined by serial dilution or based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.Determined by serial dilution or based on the standard deviation of the response and the slope of the calibration curve.[10]
Robustness No significant change in results (%RSD ≤ 2.0%).Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).

Conclusion

The developed Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a robust and reliable approach for the quantitative analysis of 1-(Azepan-2-ylmethyl)azepane. This method overcomes the significant retention challenges posed by traditional reversed-phase techniques for this polar, basic compound. The use of a BEH HILIC column with an acetonitrile/ammonium formate mobile phase gradient yields excellent peak shape and sensitivity. The outlined protocol, when fully validated according to ICH guidelines, is suitable for routine use in quality control and research environments.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Wikipedia contributors. (2024, February 27). Hydrophilic interaction chromatography. In Wikipedia, The Free Encyclopedia. [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe, 24(5), 264-276. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Jandera, P. (2006). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A, 1126(1-2), 195-214. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 95-101. [Link]

  • Kumar, A., & Saini, G. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Reyes-Reyes, M. L., et al. (2013). Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. International Journal of Analytical Chemistry. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Escudero-Casao, M., et al. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Molecules, 25(11), 2568. [Link]

  • Birajdar, A. S. (n.d.). HPLC method development and validation as per ICH guidelines. Conference Series. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Sadek, P. (2023). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]

  • Restek Corporation. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Kim, H., et al. (2024). Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA. Food Science and Technology. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Wikipedia contributors. (2023, April 20). Azepane. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Method

Application Note: 1-(Azepan-2-ylmethyl)azepane and Bis-Azepane Scaffolds in CNS Drug Discovery

Executive Summary & Mechanistic Rationale The azepane scaffold—a seven-membered saturated nitrogen heterocycle—has emerged as a privileged building block in medicinal chemistry, particularly for central nervous system (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The azepane scaffold—a seven-membered saturated nitrogen heterocycle—has emerged as a privileged building block in medicinal chemistry, particularly for central nervous system (CNS) indications. Unlike the more rigid six-membered piperidine or five-membered pyrrolidine rings, the azepane ring exhibits unique conformational flexibility, capable of adopting multiple pseudo-chair and twist-chair conformations [1]. This structural plasticity allows azepane derivatives to dynamically adapt to the complex topological requirements of various G-protein-coupled receptors (GPCRs) and monoamine transporters.

1-(Azepan-2-ylmethyl)azepane represents a highly specialized "bis-azepane" motif. In drug design, this diamine structure serves as an optimal pharmacophore core. The primary basic center (typically exhibiting a pKa of 9.0–10.5) is critical for forming a strong electrostatic salt bridge with conserved aspartate residues in receptor binding pockets (e.g., Asp114 in the Histamine H3 receptor). Meanwhile, the secondary azepane ring provides tunable lipophilicity and steric bulk, enhancing blood-brain barrier (BBB) penetration and preventing rapid oxidative metabolism by hepatic cytochrome P450 enzymes [2].

This application note details the synthesis rationale, pharmacological evaluation, and self-validating experimental protocols for utilizing bis-azepane and related azepanylmethyl derivatives in the development of Histamine H3 Receptor (H3R) antagonists and Sigma ( σ ) receptor ligands.

Application I: Development of Histamine H3 Receptor (H3R) Antagonists

Causality in Pharmacophore Design

The Histamine H3 receptor functions primarily as a presynaptic auto- and heteroreceptor in the CNS. Its activation by endogenous histamine inhibits the release of critical neurotransmitters, including acetylcholine (ACh), dopamine, and norepinephrine. Consequently, H3R antagonists/inverse agonists are highly sought after for treating cognitive deficits in Alzheimer's disease (AD) and Autism Spectrum Disorder (ASD) [3].

The classic H3R antagonist pharmacophore requires three elements: a basic amine, an alkyl/ether spacer, and a lipophilic core. Substituting traditional imidazole rings with an azepane or bis-azepane moiety eliminates the off-target CYP450 inhibition typically associated with imidazoles. Compounds such as E177 (1-(6-(naphthalen-2-yloxy)hexyl)azepane) and E100 utilize the azepane ring to achieve sub-nanomolar affinity ( Ki​ ) and high selectivity for H3R, effectively disinhibiting neurotransmitter release [2, 4].

H3R_Pathway A Bis-Azepane Ligand (Antagonist) B Histamine H3 Receptor (GPCR) A->B Binds to Orthosteric Site C Gαi/o Protein Inhibition B->C Blocks Activation D Decrease in cAMP C->D Downregulates Adenylate Cyclase E Increased Neurotransmitter Release (ACh, DA, NE) D->E Presynaptic Disinhibition

Fig 1. Mechanistic pathway of bis-azepane H3R antagonists disinhibiting neurotransmitter release.

Protocol: Self-Validating H3R Radioligand Binding Assay

To accurately evaluate the binding affinity ( Ki​ ) of newly synthesized 1-(Azepan-2-ylmethyl)azepane derivatives, a competitive radioligand binding assay must be employed. This protocol incorporates internal validation steps to ensure specific binding is isolated from lipophilic background noise.

Reagents & Materials:

  • HEK-293 cell membranes stably expressing human H3R.

  • Radioligand: [ 3 H]-N- α -methylhistamine (Specific activity: ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl 2​ .

  • Reference standard (Validation control): Pitolisant or Thioperamide.

Step-by-Step Methodology:

  • Membrane Preparation: Dilute HEK-hH3R cell membranes in ice-cold assay buffer to a final protein concentration of 10 µ g/well . Rationale: MgCl 2​ is included in the buffer to stabilize the GPCR-G-protein coupled state, ensuring high-affinity binding conformation.

  • Ligand Dilution: Prepare serial dilutions of the bis-azepane test compound from 0.1 nM to 10 µM in assay buffer containing 0.1% DMSO.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of test compound, and 50 µL of [ 3 H]-N- α -methylhistamine (final concentration 1 nM). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Control: In separate wells, add 10 µM Thioperamide instead of the test compound. Validation Check: If NSB exceeds 15% of total binding, the assay must be rejected due to excessive lipophilic partitioning.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: Azepane derivatives are highly lipophilic and basic; PEI coats the negatively charged glass fibers, preventing non-specific adherence of the drug to the filter.

  • Washing & Detection: Wash filters three times with 300 µL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC 50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Application II: Targeting Sigma ( σ ) Receptors in Neuropharmacology

Causality in Spacer Modulation

Sigma receptors ( σ1​ and σ2​ ) are unique, non-opioid transmembrane proteins implicated in cellular stress responses, neuroprotection, and oncology. The σ1​ receptor pharmacophore is characterized by a basic amine site flanked by two hydrophobic regions.

Recent medicinal chemistry campaigns have demonstrated that replacing metabolically labile cyclic amines with an azepane or bis-azepane ring drastically improves the pharmacokinetic profile and binding affinity of σ ligands [5]. The selectivity between σ1​ and σ2​ can be rationally tuned by altering the linker length between the azepane core and the secondary hydrophobic moiety. A 4-carbon spacer typically yields nanomolar affinity for both subtypes, while rigidifying the bis-azepane core can shift selectivity entirely toward monoamine transporters (NET/DAT) and σ1​ [1, 5].

Sigma_Workflow S1 Step 1: Tissue Preparation (Brain Homogenate) S2 Step 2: Radioligand Incubation [3H](+)-pentazocine or [3H]DTG S1->S2 S3 Step 3: Ligand Competition Add Azepane Derivative S2->S3 S4 Step 4: Filtration & Washing (GF/B Filters) S3->S4 S5 Step 5: Scintillation Counting & IC50 Calculation S4->S5

Fig 2. Self-validating high-throughput workflow for Sigma receptor radioligand competition assays.

Protocol: Sigma Receptor Competition Binding Assay

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain tissue (rich in both σ1​ and σ2​ receptors) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 minutes, discard the supernatant, and resuspend the pellet.

  • Subtype Isolation:

    • For σ1​ assays: Use 3 nM -pentazocine as the radioligand.

    • For σ2​ assays: Use 3 nM [ 3 H]DTG. Crucial Causality Step: You must co-incubate with 1 µM (+)-pentazocine to mask σ1​ sites, ensuring the [ 3 H]DTG signal is exclusively derived from σ2​ binding.

  • Competition: Add the 1-(Azepan-2-ylmethyl)azepane derivative at varying concentrations (0.1 nM to 10 µM). Define non-specific binding using 10 µM Haloperidol.

  • Incubation & Filtration: Incubate at room temperature for 120 minutes. Terminate via rapid filtration over PEI-treated GF/B filters, wash with ice-cold buffer, and quantify via liquid scintillation.

Quantitative Data Presentation: Structure-Activity Relationships (SAR)

The following table summarizes the pharmacological impact of integrating the azepane/bis-azepane motif across different CNS targets, demonstrating its versatility as a privileged scaffold [1, 2, 4, 5].

Compound Class / DerivativeTarget Receptor(s)Spacer LengthPrimary Amine MotifBinding Affinity ( Ki​ )Primary Pharmacological Effect
Bicyclic Azepane (N-benzyl) NET / DAT / σ1​ RN/A (Fused)Azepane< 100 nMMonoamine transport inhibition
E177 (Naphthyloxy-hexyl)Histamine H3R6 carbonsAzepane69.4 nMProcognitive (AD amnesia model)
Benzothiazole-Azepane Sigma-1 ( σ1​ R)4 carbonsAzepane1.27 nM σ1​ / σ2​ Agonism (Pain model)
E100 (Chlorophenoxy-heptyl)Histamine H3R / AChE7 carbonsAzepaneSub-nanomolarDual H3R Antagonist / AChE Inhibitor

References

  • Carrel, A., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • Alachkar, A., et al. "Histamine H3 receptor antagonist E177 attenuates amnesia induced by dizocilpine without modulation of anxiety-like behaviors in rats." Neuropsychiatric Disease and Treatment, 2019. Available at:[Link]

  • Łażewska, D., et al. "Rational design of new multitarget histamine H3 receptor ligands as potential candidates for treatment of Alzheimer's disease." Bioorganic Chemistry, 2020. Available at:[Link]

  • Łażewska, D., et al. "The Dual-Active Histamine H3 Receptor Antagonist and Acetylcholine Esterase Inhibitor E100 Alleviates Autistic-Like Behaviors and Oxidative Stress in Valproic Acid Induced Autism in Mice." International Journal of Molecular Sciences, 2021. Available at:[Link]

  • Prezzavento, O., et al. "Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands." European Journal of Medicinal Chemistry, 2019. Available at:[Link]

Application

Application Note: Mass Spectrometry Sample Preparation for the Analysis of 1-(Azepan-2-ylmethyl)azepane

For Research, Scientific, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the preparation of 1-(Azepan-2-ylmethyl)azepane for analysis by mass spectrometry (MS). Giv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the preparation of 1-(Azepan-2-ylmethyl)azepane for analysis by mass spectrometry (MS). Given its diamine structure, this compound presents unique challenges and opportunities for sensitive and accurate analysis. This guide details two primary workflows: a rapid direct infusion method for pure samples and a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for complex matrices. Special emphasis is placed on a Solid-Phase Extraction (SPE) protocol using strong cation exchange to achieve optimal sample purity and concentration. The principles behind each step are explained to empower researchers to adapt these protocols to their specific applications.

Introduction and Analytical Considerations

1-(Azepan-2-ylmethyl)azepane is a saturated heterocyclic compound containing two tertiary amine functionalities within its dual azepane ring structure. As a diamine, its chemical behavior is dominated by the basicity of its nitrogen atoms. Accurate quantification and characterization of such compounds are critical in pharmaceutical development, metabolite identification, and chemical synthesis quality control.

Mass spectrometry, particularly when coupled with liquid chromatography, is the analytical technique of choice due to its high sensitivity and selectivity.[1][2] The success of any MS analysis, however, is fundamentally dependent on proper sample preparation.[3][4] For basic compounds like 1-(Azepan-2-ylmethyl)azepane, key challenges include potential for poor chromatographic peak shape and strong retention on certain stationary phases.

The primary analytical consideration is the compound's propensity to become protonated. This makes it an ideal candidate for Electrospray Ionization (ESI) in the positive ion mode, which is a soft ionization technique that readily generates protonated molecular ions ([M+H]⁺) from analytes in solution.[5][6][7][8] The preparation protocols outlined herein are designed to leverage this property to maximize ionization efficiency and analytical sensitivity.

Physicochemical Properties (Predicted)

Since detailed experimental data for this specific molecule is not widely available, its properties are predicted based on its chemical structure.

PropertyPredicted ValueRationale / Implication for MS Analysis
Molecular Formula C₁₄H₂₈N₂---
Molecular Weight 224.39 g/mol The target mass for the neutral molecule.
Monoisotopic Mass 224.2252 uThe exact mass to target in high-resolution MS.
[M+H]⁺ Ion 225.2330 m/zThe primary ion expected in positive mode ESI-MS.
[M+2H]²⁺ Ion 113.1204 m/zA doubly-charged ion is possible due to two basic sites.
pKa (most basic) ~10.5 - 11.0Highly basic nature ensures efficient protonation at acidic or neutral pH, which is ideal for ESI(+) and strong cation exchange SPE.
logP ~3.0 - 3.5Indicates moderate lipophilicity, suitable for reversed-phase chromatography.

Sample Preparation Strategies & Workflow

The choice of sample preparation strategy depends on the sample matrix and the analytical goal (qualitative vs. quantitative).

  • Direct Infusion-MS: A rapid method for identity confirmation of relatively pure, concentrated samples (e.g., from a chemical synthesis reaction). The sample is simply diluted and introduced directly into the mass spectrometer.

  • Liquid Chromatography-MS (LC-MS): Essential for analyzing the analyte in complex matrices (e.g., plasma, urine, environmental samples). This approach separates the analyte from matrix components that can interfere with ionization, a phenomenon known as ion suppression.[2][9]

The general workflow for preparing samples for LC-MS analysis is outlined below.

G cluster_0 Sample Pre-Treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation RawSample Raw Sample (e.g., Plasma, Tissue Homogenate) DilutedSample Dilution & pH Adjustment RawSample->DilutedSample SPE Strong Cation Exchange (SCX) SPE DilutedSample->SPE Eluate Elution SPE->Eluate Evaporation Solvent Evaporation (if necessary) Eluate->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution FinalVial Injection-Ready Sample in LC Vial Reconstitution->FinalVial

Caption: General LC-MS Sample Preparation Workflow.

Protocol 1: Direct Infusion-MS for Pure Samples

This protocol is suitable for rapid identity confirmation of synthesized compounds or pure standards.

Materials
  • 1-(Azepan-2-ylmethyl)azepane standard

  • Methanol (HPLC or MS grade)

  • Acetonitrile (HPLC or MS grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (MS grade)

  • Calibrated micropipettes and sterile tips

  • 2 mL glass vials

Procedure
  • Prepare Stock Solution: Accurately weigh ~1 mg of the analyte and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Prepare Infusion Solvent: Prepare a solvent of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. This acidic solvent promotes analyte protonation.

  • Prepare Working Solution: Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the infusion solvent. This yields a final concentration of 10 µg/mL.

  • Analysis: Infuse the working solution into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion scan mode.

Expected Results

The resulting mass spectrum should show a prominent peak corresponding to the singly protonated molecular ion [M+H]⁺ at m/z 225.2330. Depending on the source conditions, a doubly charged ion [M+2H]²⁺ at m/z 113.1204 may also be observed.

Protocol 2: LC-MS/MS with Solid-Phase Extraction

This protocol is designed for the selective extraction and quantification of 1-(Azepan-2-ylmethyl)azepane from complex biological or environmental matrices. It utilizes Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE), which is highly effective for isolating basic compounds.[10][11][12]

Principle of Strong Cation Exchange (SCX) SPE

SCX sorbents contain strongly acidic functional groups (e.g., sulfonic acid) that are negatively charged across a wide pH range.[13] The protocol is designed to ensure the analyte is positively charged so it binds strongly to the sorbent, while neutral and acidic interferences are washed away. The analyte is then eluted by neutralizing its charge or by using a strong basic solution.

G cluster_spe SCX SPE Cartridge Logic Condition Condition Activate sorbent with Methanol Equilibrate Equilibrate Set pH for binding with acidic buffer Condition->Equilibrate Step 1 Load Load Equilibrate->Load Step 2 Wash Wash Remove weakly bound interferences with acidic buffer/solvent Load->Wash Step 3 Elute Elution (Basic) Analyte is neutralized (R-N) Analyte is released from sorbent Wash->Elute Step 4

Caption: Logical Steps of Strong Cation Exchange SPE.

Materials
  • Reagents: All solvents and reagents listed in Protocol 1, plus Ammonium Hydroxide (MS grade).

  • SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., 30 mg / 1 mL).

  • Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator).

Detailed SPE Protocol
StepProcedurePurpose
1. Sample Pre-treatment For a 1 mL aqueous sample (e.g., urine, plasma), add 20 µL of formic acid to ensure the analyte is fully protonated (pH < 4). Centrifuge to pellet any precipitates.[14]Ensure analyte is in its cationic form for binding to the SCX sorbent.
2. Cartridge Conditioning Pass 1 mL of methanol through the SCX cartridge.To wet the sorbent and activate the functional groups.
3. Cartridge Equilibration Pass 1 mL of deionized water, followed by 1 mL of 0.1% formic acid in water. Do not let the sorbent go dry.To prepare the sorbent with the correct pH environment for sample loading.
4. Sample Loading Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).The positively charged analyte binds to the negatively charged sorbent via ion exchange.[11][12]
5. Wash 1 (Polar) Pass 1 mL of 0.1% formic acid in water through the cartridge.To remove polar, non-basic interferences.
6. Wash 2 (Non-Polar) Pass 1 mL of methanol through the cartridge.To remove non-polar interferences that may be retained by secondary interactions.
7. Elution Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate.The basic elution solvent neutralizes the analyte's positive charge, disrupting the ionic bond with the sorbent and releasing the analyte.
8. Dry-Down & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).To concentrate the sample and exchange the solvent to one compatible with the LC-MS analysis.[15]
Recommended LC-MS/MS Parameters

Method development is often required, but the following provides a robust starting point for analysis.[15][16]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, ~600 L/hr at 350 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition 1 Q1: 225.2 -> Q3: [Fragment 1] *
MRM Transition 2 Q1: 225.2 -> Q3: [Fragment 2] *

*Note: Specific fragment ions for MRM transitions must be determined experimentally by infusing a pure standard and performing a product ion scan.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor/Tailing Peak Shape Secondary interactions with silica; inappropriate mobile phase pH.Use a column with end-capping or a hybrid particle column. Ensure mobile phase pH is at least 2 units below the analyte's pKa.
Low Signal / Recovery Incomplete elution from SPE; ion suppression.Ensure elution solvent is sufficiently basic (5% NH₄OH). Check for matrix effects by comparing signal in solvent vs. post-extraction spiked matrix.
High Background Noise Contaminated solvents or vials; non-volatile salts in sample.Use MS-grade solvents and certified clean vials. Ensure samples are free of non-volatile buffers like phosphate or salts like NaCl.[14]
Sample Carryover Analyte adsorption in the LC system.Implement a robust needle wash protocol using a strong organic solvent, potentially with acid/base modifiers.

References

  • K.P. Kuke, E. Balaram, "Principles of Electrospray Ionization," PMC, [Online]. Available: [Link]

  • P. G. Desiderio, C. G. De, and F. M. R, "Determination of aliphatic amines by cation‐exchange chromatography with suppressed conductivity detection after solid phase extraction," ResearchGate, [Online]. Available: [Link]

  • Technology Networks, "4 Steps to Successful Compound Optimization on LC-MS/MS," Technology Networks, 2024. [Online]. Available: [Link]

  • Wikipedia, "Electrospray ionization," Wikipedia, 2024. [Online]. Available: [Link]

  • M. Wilm, "Principles of Electrospray Ionization," ResearchGate, 2011. [Online]. Available: [Link]

  • Infinix Bio, "Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences," 2026. [Online]. Available: [Link]

  • SciSpace, "Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis," [Online]. Available: [Link]

  • IJRAR, "A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION," International Journal of Research and Analytical Reviews, [Online]. Available: [Link]

  • Drug Development & Delivery, "Application of LCMS in small-molecule drug development," 2016. [Online]. Available: [Link]

  • M. A. Al-Qarni et al., "A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis," PMC, 2022. [Online]. Available: [Link]

  • G-Biosciences, "Sample preparation for Mass spectrometric analysis," 2018. [Online]. Available: [Link]

  • Mass Spectrometry Research Facility, "Sample Preparation Protocol for Open Access MS," [Online]. Available: [Link]

  • Biotage, "Choosing the best Ion Exchange Mode for Solid Phase Extraction," 2023. [Online]. Available: [Link]

  • P. Favresse et al., "The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?," ORBi, 2019. [Online]. Available: [Link]

  • Phenomenex, "The Complete Guide to Solid Phase Extraction (SPE)," [Online]. Available: [Link]

  • PharmaCompass, "1-Methyl-2-azepanone," [Online]. Available: [Link]

  • PubChem, "Caprolactam," National Center for Biotechnology Information, [Online]. Available: [Link]

  • Wikipedia, "Caprolactam," Wikipedia, 2024. [Online]. Available: [Link]

  • StudyGuides.com, "Caprolactam (Chemical) – Study Guide," [Online]. Available: [Link]

  • JCIA BIGDr, "Product Safety Summary for ε-Caprolactam," 2012. [Online]. Available: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Azepan-2-ylmethyl)azepane Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with synthesizing 1-(Azepan-2-ylmethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with synthesizing 1-(Azepan-2-ylmethyl)azepane .

The fundamental challenge in synthesizing this bis-azepane derivative lies in the profound steric hindrance generated by the 7-membered heterocycles. The conformational puckering and transannular strain of the azepane rings, combined with substitution at the alpha-position (C2), severely restrict the trajectory of incoming nucleophiles and hydrides. This guide dissects the two primary synthetic pathways—Reductive Amination and Amide Reduction—providing mechanistic causality for common failures and field-proven protocols to restore your reaction yields.

Pathway Architecture & Diagnostic Matrix

Before troubleshooting, it is critical to identify which synthetic pathway you are utilizing. Both routes are viable but suffer from distinct steric-induced failure modes.

SynthesisRoutes A Route A: Reductive Amination Azepane + N-Boc-azepane-2-carboxaldehyde B Ti(OiPr)4 Mediated Imine Formation A->B C Borane-Amine Reduction (e.g., BH3-NH3) B->C G 1-(Azepan-2-ylmethyl)azepane (Target Compound) C->G D Route B: Amide Reduction Azepane + N-Boc-azepane-2-carboxylic acid E Amide Coupling (HATU / DIPEA) D->E F Borane-THF Reduction E->F F->G

Fig 1: Synthetic workflows for 1-(Azepan-2-ylmethyl)azepane and key intermediates.

Quantitative Diagnostic Matrix: Reducing Agent Selection

To prevent yield loss, your reducing agent must be matched to the steric demands of the intermediate.

Reducing AgentApplication RouteSteric TolerancePrimary Risk / ByproductRecommended Action
NaBH(OAc)₃ Reductive AminationLowPremature reduction to alcoholAbandon for highly hindered alpha-substituted aldehydes.
Ti(OiPr)₄ / BH₃·NH₃ Reductive AminationHighMinimalOptimal for Route A. Drives imine formation prior to reduction.
LiAlH₄ Amide ReductionLow-ModerateAldehyde formation (C-N cleavage)Avoid for hindered tertiary amides.
BH₃·THF Amide ReductionHighIncomplete reductionOptimal for Route B. Requires reflux and acidic decomplexation.

Deep-Dive Troubleshooting FAQs

FAQ 1: Why does my reductive amination stall at <20% yield when using standard NaBH(OAc)₃?

The Causality: The alpha-position of your starting material (e.g., N-Boc-azepane-2-carboxaldehyde) is highly sterically hindered. When you mix the aldehyde, azepane, and NaBH(OAc)₃ simultaneously, the rate of imine formation is drastically slower than the rate of direct aldehyde reduction. Consequently, the hydride reduces your starting material into an unreactive alcohol before the bulky azepane nucleophile can successfully attack the carbonyl carbon. The Solution: You must decouple imine formation from the reduction step. Utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and water-scavenger to force the imine/iminium formation to completion[1][2]. Only after the imine is fully formed should you introduce a sterically tolerant, stable reductant such as a borane-ammonia (BH₃·NH₃) complex[1].

FAQ 2: I coupled azepane-2-carboxylic acid with azepane, but LiAlH₄ reduction yields an aldehyde byproduct instead of the target amine. What went wrong?

The Causality: The reduction of tertiary amides by LiAlH₄ proceeds via a tetrahedral aluminate hemiaminal intermediate[3]. For successful amine formation, the oxygen must be expelled as an aluminate leaving group (-OAlR₃) to form an iminium ion, which is then reduced by a second hydride transfer[3]. In highly sterically hindered systems like your bis-azepane intermediate, the expulsion of the bulky aluminate group is kinetically blocked[4]. The intermediate stalls and collapses upon aqueous workup, cleaving the C-N bond to yield an aldehyde and free azepane[4]. The Solution: Switch from a nucleophilic hydride (LiAlH₄) to an electrophilic reducing agent like Borane-THF (BH₃·THF) or dialkylboranes[5]. Borane coordinates directly to the amide carbonyl oxygen, activating it while transferring hydride via a much less sterically demanding transition state, cleanly yielding the tertiary amine[5].

Mechanism A Sterically Hindered Tertiary Amide B Aluminate Hemiaminal Intermediate A->B LiAlH4 C Iminium Ion (Requires -OAlR3 loss) B->C Pathway A (Unobstructed) E Aldehyde + Free Amine (Aqueous Hydrolysis) B->E Pathway B (Steric Block) D Desired Amine (Complete Reduction) C->D LiAlH4

Fig 2: Mechanistic divergence in LiAlH4 reduction of hindered amides leading to aldehydes.

Validated Experimental Protocols

To ensure reproducibility, utilize these self-validating protocols designed specifically to bypass the steric constraints of the bis-azepane system.

Protocol A: Ti(OiPr)₄-Promoted Reductive Amination

Use this protocol if starting from N-Boc-azepane-2-carboxaldehyde.

  • Imine Formation: In an oven-dried flask under N₂, dissolve N-Boc-azepane-2-carboxaldehyde (1.0 eq) and azepane (1.2 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature.

  • Self-Validation Check: Stir for 12 hours. Remove a 10 µL aliquot, quench with methanol, and analyze via LC-MS. Do not proceed until the aldehyde peak is consumed and the imine mass [M+H]⁺ is dominant.

  • Reduction: Cool the reaction to 0 °C. Add Borane-ammonia complex (BH₃·NH₃, 1.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Carefully quench the reaction with 1M aqueous NaOH (causes precipitation of white TiO₂ salts). Stir vigorously for 30 minutes. Filter the suspension through a pad of Celite, washing the cake thoroughly with ethyl acetate. Extract the filtrate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Borane-Mediated Amide Reduction

Use this protocol if starting from the tertiary amide (coupled N-Boc-azepane-2-carboxylic acid + azepane).

  • Electrophilic Activation: In an oven-dried flask under N₂, dissolve the sterically hindered tertiary amide (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to 0 °C.

  • Reduction: Dropwise add a 1.0 M solution of BH₃·THF (3.0 eq). Once addition is complete, equip the flask with a reflux condenser and heat to 70 °C for 16 hours.

  • Self-Validation Check: Monitor the disappearance of the amide carbonyl stretch via IR spectroscopy (~1640 cm⁻¹) or via LC-MS.

  • Decomplexation (Critical Step): Borane forms a highly stable, unreactive adduct with the newly formed tertiary amine. Cool the reaction to 0 °C and carefully quench excess borane by the dropwise addition of methanol until effervescence ceases. Add 1M HCl (5.0 eq) and reflux the mixture for 1 hour to break the boron-nitrogen bond.

  • Workup: Cool to room temperature, adjust the pH to 12 using 2M NaOH, and extract three times with dichloromethane. Dry the combined organic layers over MgSO₄ and concentrate to yield the target bis-azepane.

References

  • Recent developments in the synthesis and synthetic applications of borane–amines Royal Society of Chemistry
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide N
  • Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation Journal of Organic Chemistry - ACS Public
  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Al-Mustansiriyah University
  • Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents ResearchG

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues with 1-(Azepan-2-ylmethyl)azepane in LC-MS

Prepared by the Senior Application Scientist Team Welcome to the technical support center for advanced LC-MS troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encount...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced LC-MS troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of 1-(Azepan-2-ylmethyl)azepane and structurally similar compounds. We provide in-depth, scientifically grounded solutions to common co-elution and peak shape problems.

Frequently Asked Questions (FAQs) - Quick Diagnosis
Q1: Why is my peak for 1-(Azepan-2-ylmethyl)azepane broad, tailing, or poorly retained on a standard C18 column?

A: This is the most common issue for this type of molecule. 1-(Azepan-2-ylmethyl)azepane is a highly basic and polar diamine. On a standard silica-based C18 column under typical acidic mobile phase conditions (e.g., with 0.1% formic acid), several issues arise:

  • Strong Cationic State: The two amine functional groups become protonated (positively charged).

  • Poor Hydrophobic Retention: The charge makes the molecule highly water-soluble, leading to weak interaction with the nonpolar C18 stationary phase and thus, poor or no retention.[1]

  • Secondary Interactions: The positively charged analyte can interact strongly and non-specifically with residual, negatively charged silanol groups on the silica surface of the column. This causes significant peak tailing and broadening.

Q2: How can I confirm I have a co-elution problem and not just poor peak shape?

A: Differentiating between poor peak shape and a true co-elution of two or more compounds is a critical first step.[2]

  • Visual Inspection: A true co-elution often presents as a "shoulder" on the main peak or a distorted, non-Gaussian shape that isn't simple tailing or fronting.[3][4]

  • Mass Spectrometry Analysis: This is the most definitive method. Examine the mass spectrum across the entire peak (from the beginning, to the apex, to the end). If the peak is pure, the mass spectrum should be identical throughout.[3] If different ions appear or their ratios change across the peak profile, you have confirmed co-elution.

  • Peak Purity Analysis (DAD/UV): If using a Diode Array Detector, the peak purity function can compare UV spectra across the peak. A non-uniform spectrum indicates the presence of multiple components.[3]

Q3: What is the quickest chromatographic adjustment I can make to try and resolve co-eluting peaks?

A: For ionizable compounds like 1-(Azepan-2-ylmethyl)azepane, the most powerful and quickest parameter to adjust is the mobile phase pH .[1][5] Small changes in pH can drastically alter the ionization state of the analyte and potential co-eluents, leading to significant changes in retention time and selectivity.[6][7] For a basic compound, increasing the pH will neutralize it, increasing its hydrophobicity and retention on a reversed-phase column.[8]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to developing a robust and reproducible LC-MS method for 1-(Azepan-2-ylmethyl)azepane, moving from optimizing standard methods to employing advanced chromatographic techniques.

Part A: Understanding the Analyte: 1-(Azepan-2-ylmethyl)azepane

To solve a separation problem, one must understand the molecule's physicochemical properties.

  • Structure: Two seven-membered azepane rings connected by a methylene bridge.

  • Functionality: A diamine, making it highly basic with likely two distinct pKa values.

  • Polarity: The nitrogen atoms make it a very polar molecule, rendering it highly soluble in aqueous mobile phases.

  • Challenge Summary: The combination of high polarity and basicity makes this compound difficult to retain and achieve good peak shape on traditional reversed-phase (RP) columns without significant method optimization.

Part B: Systematic Troubleshooting Workflow

We recommend following a logical workflow to efficiently resolve the issue. Start with simpler mobile phase adjustments before moving to more complex changes in column chemistry.

G cluster_0 cluster_1 Chromatographic Optimization cluster_2 Mass Spectrometry Solution cluster_3 start Problem: Peak Co-elution or Poor Peak Shape confirm 1. Confirm Co-elution (Mass Spec Analysis) start->confirm rp_opt 2a. Reversed-Phase (RP) Mobile Phase Optimization (Adjust pH, Modifier) confirm->rp_opt alt_modes 2b. Alternative Chromatography (HILIC, Mixed-Mode) rp_opt->alt_modes If resolution is insufficient ms_decon 3. MS Deconvolution (Use Unique Transitions or High Resolution MS) alt_modes->ms_decon If baseline separation is not achievable solution Solution: Resolved and Quantifiable Peaks alt_modes->solution If baseline separation is achieved ms_decon->solution

Caption: A systematic workflow for troubleshooting co-elution issues.
Step 1: Reversed-Phase (RP) Mobile Phase Optimization

Before abandoning your C18 column, explore the full potential of mobile phase pH. The ionization state of a basic analyte is the primary driver of its retention in RP chromatography.[1][8]

G cluster_low_ph Low pH Mobile Phase (e.g., pH < 3) cluster_high_ph High pH Mobile Phase (e.g., pH > 10) analyte_low Analyte is Protonated (Cationic) BH+ interaction_low Result: Weak hydrophobic interaction, strong silanol interaction. POOR RETENTION & PEAK TAILING analyte_low->interaction_low Interacts with C18/Silanols analyte_high Analyte is Neutral B interaction_high Result: Stronger hydrophobic interaction, minimal silanol interaction. GOOD RETENTION & PEAK SHAPE analyte_high->interaction_high Interacts with C18

Caption: Effect of mobile phase pH on a basic analyte in Reversed-Phase HPLC.
  • Select a pH-Stable Column: Crucially, ensure your column is rated for high pH use (e.g., a hybrid particle column). Standard silica columns will degrade rapidly above pH 7.[6]

  • Prepare Mobile Phases: Create a series of aqueous mobile phases at different pH values. Use MS-compatible buffers. For example:

    • pH 3: 0.1% Formic Acid

    • pH 7: 10 mM Ammonium Bicarbonate

    • pH 10: 10 mM Ammonium Bicarbonate (pH adjusted with ammonium hydroxide)

  • Equilibrate Thoroughly: Before each run, equilibrate the column with at least 10-15 column volumes of the new mobile phase.

  • Execute Gradient: Run an identical gradient (e.g., 5-95% Acetonitrile) with each mobile phase.

  • Analyze Results: Compare the retention time, peak shape, and resolution of your target analyte and the co-eluting species at each pH. You will likely see significant changes in selectivity.

pH ConditionExpected Analyte StateExpected RP RetentionPotential Outcome
Low pH (~3) Fully Protonated (Cationic)Very LowPoor retention, but may resolve from less basic co-eluents.
Mid pH (~7) Partially ProtonatedIntermediateUnpredictable; often results in poor peak shape as both states exist.[6]
High pH (~10) NeutralHighBest retention and peak shape. May alter elution order significantly.
Step 2: Alternative Chromatographic Modes

If optimizing pH on a C18 column fails, the next logical step is to use a different separation mechanism better suited for polar compounds.

HILIC is an excellent technique for highly polar and ionizable compounds that are poorly retained in reversed-phase.[9][10] The retention mechanism involves the partitioning of the analyte from a mobile phase high in organic solvent into a water-enriched layer on the surface of a polar stationary phase.[11][12]

  • Advantages:

    • Excellent retention for polar compounds.

    • High organic mobile phase enhances MS ionization efficiency and sensitivity.

    • Orthogonal selectivity compared to reversed-phase.

  • Common Stationary Phases: Bare silica, Amide, Diol, Cyano.

  • Column Selection: Start with a bare silica or amide-bonded phase column.

  • Mobile Phase: HILIC uses a reversed-phase type mobile phase but in an inverted gradient.

    • Solvent A (Aqueous): Water with an acidic modifier (e.g., 0.1% Formic Acid) or a buffer (e.g., 10 mM Ammonium Formate). The buffer salt is critical for creating the aqueous layer and improving peak shape.

    • Solvent B (Organic): Acetonitrile.

  • Gradient: Start with a high percentage of organic solvent to promote retention and gradient towards a higher aqueous percentage to elute the analytes. A typical starting gradient is 95% to 50% Acetonitrile.

  • Sample Diluent: This is critical in HILIC. The sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high in acetonitrile) to avoid peak distortion.[10]

MMC columns utilize stationary phases with dual functionalities, typically combining reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[13][14][15] This allows for multiple, tunable retention mechanisms on a single column.

  • Advantages:

    • Tunable selectivity by adjusting both organic content and mobile phase pH/ionic strength.

    • Excellent retention for charged analytes without ion-pairing reagents.[13]

    • Can separate compounds with very different properties in a single run.[15]

  • Column Selection: Choose a mixed-mode column with reversed-phase and cation-exchange properties (e.g., C18 with embedded sulfonic acid groups).

  • Mobile Phase:

    • Organic Content: Controls reversed-phase retention.

    • Buffer pH: Controls the charge state of the analyte and the ion-exchange groups on the stationary phase.

    • Buffer Concentration (Ionic Strength): Controls ion-exchange retention. Higher salt concentrations will decrease retention by competing with the analyte for the ion-exchange sites.

  • Scouting Run: Perform a gradient from low to high organic content with a fixed buffer (e.g., 20 mM Ammonium Formate, pH 3.0).

  • Optimization: Systematically adjust the buffer concentration and pH to fine-tune the selectivity between your analyte and the co-eluting peak.

Table 1: Comparison of Chromatographic Strategies
StrategyPrimary MechanismBest ForKey Advantage for this AnalyteKey Disadvantage
RP (High pH) Hydrophobic InteractionBasic compounds in neutral stateUtilizes standard columns (if pH stable)Requires pH-stable column; limited selectivity options.
HILIC PartitioningVery polar, charged compoundsExcellent retention and MS sensitivitySensitive to sample solvent; requires careful equilibration.
Mixed-Mode Hydrophobic + Ion-ExchangeMixtures of polar/nonpolar/charged compoundsHighly tunable selectivity via pH and ionic strengthMethod development can be more complex.
Ion-Pairing (IPC) Ion-Pairing & HydrophobicCharged compounds on RP columnsCan provide retention on standard C18Severe MS signal suppression; can contaminate the system.[16]
Part C: Mass Spectrometry Solutions for Unresolved Peaks

If complete chromatographic separation is not feasible, the mass spectrometer can be used to resolve the co-elution.[17]

  • High-Resolution Mass Spectrometry (HRMS): If the co-eluting compounds have different elemental formulas, a high-resolution instrument (e.g., Orbitrap, TOF) can distinguish them based on their unique accurate masses. You can then generate extracted-ion chromatograms (XICs) with very narrow mass windows (e.g., +/- 5 ppm) to quantify each compound independently.

  • Tandem Mass Spectrometry (MS/MS): This is the most common approach. Even if the parent ions (precursors) have the same nominal mass, their fragmentation patterns are often different.

    • Identify Unique Transitions: Infuse each compound separately and perform a product ion scan to find a unique, stable, and intense fragment (product) ion for each.

    • Build an MRM Method: Create a Multiple Reaction Monitoring (MRM) method using the unique precursor-product transitions for 1-(Azepan-2-ylmethyl)azepane and its co-eluting interferent. This provides a highly specific signal for each compound, effectively "deconvoluting" the chromatographic peak.

References
  • Jia, L., & Liu, Y. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Chromatography A, 1217(25), 4077-4086. [Link]

  • Ismail, O., & Nielsen, S. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 38(s4), 22-29. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Moravek.com. [Link]

  • Fountain, K. J., & Neue, U. D. (2019). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters Corporation. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Bădulescu, M., & Sârbu, C. (2008). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Revista de Chimie, 59(5), 534-538. [Link]

  • ACE HPLC Columns. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]

  • Osorio, V., & Barceló, D. (2005). Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. Analytica Chimica Acta, 554(1-2), 167-177. [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437. [Link]

  • CHROMacademy. Troubleshooting LC-MS. Crawford Scientific. [Link]

  • Zhou, Z., & Li, L. (2018). Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Metabolomics, 1731, 41-68. [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS? ResearchGate. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Phenomenex. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Nawrocki, J., et al. (2004). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1028(1), 1-14. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Annesley, T. M. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry, 49(7), 1041-1044. [Link]

  • Guillarme, D. (2013). HILIC: A Critical Evaluation. LCGC International. [Link]

  • Scientific Lens. (2019). Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. Looking at life with a scientific lens. [Link]

  • Mori, S., et al. (2023). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. Metabolites, 13(3), 423. [Link]

  • Nguyen, N. T. (2022). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • Mullen, K. M. (2008). Methods for the resolution of completely co-eluting components in mass spectrometry data. Biophysics Group, DTU. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. ChromForum. [Link]

  • Nguyen, N. T. (2022). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 174794573. PubChem. [Link]

  • Conquer Scientific. (2023). Separation Techniques in HPLC: Exploring the Fundamentals. Conquer Scientific. [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137699748. PubChem. [Link]

  • Wikipedia. Azepane. Wikipedia. [Link]

  • ResearchGate. (2017). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73003-78-8. PubChem. [Link]

  • Inxight Drugs. 1-(Hydroxymethyl)azepan-2-one. Inxight Drugs. [Link]

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Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(Azepan-2-ylmethyl)azepane

Welcome to the Advanced Technical Support Center. As drug development increasingly explores novel three-dimensional chemical spaces, the seven-membered azepane ring has emerged as a critical pharmacophore, featuring prom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly explores novel three-dimensional chemical spaces, the seven-membered azepane ring has emerged as a critical pharmacophore, featuring prominently in FDA-approved therapeutics like the orexin receptor antagonist suvorexant[1]. However, synthesizing bis-azepanes such as 1-(Azepan-2-ylmethyl)azepane presents unique purification challenges. This molecule is a highly lipophilic diamine containing both a secondary and a tertiary amine, making it prone to irreversible chromatographic binding and co-elution with structurally similar precursors[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the high-purity isolation of your azepane batches[3].

Part 1: Troubleshooting Guide & FAQs

Q1: My final product is contaminated with unreacted azepane starting material. Why does it co-elute, and how can I remove it without chromatography? A: Unreacted azepane and 1-(Azepan-2-ylmethyl)azepane both possess highly basic secondary amine functionalities, resulting in nearly identical retention factors ( Rf​ ) on standard silica gel. Because azepane has a significantly lower molecular weight and boiling point (~138°C) compared to the bis-azepane product, vacuum distillation is highly effective for removing bulk azepane. For trace removal, we recommend oxalate salt crystallization . The di-basic nature of the bis-azepane allows it to form a highly stable, insoluble oxalate salt in polar aprotic solvents (like acetone), driving precipitation while the mono-basic azepane impurities remain in the mother liquor[4].

Q2: During silica gel chromatography, I experience severe peak tailing and lose over 40% of my product. What is the mechanistic cause? A: Standard silica gel surfaces are populated with acidic silanol groups (pKa ~ 4.5). The secondary and tertiary amines of 1-(Azepan-2-ylmethyl)azepane protonate upon contact with these silanols, leading to irreversible ionic binding rather than standard adsorption-desorption partition. Solution: You must competitively mask these active sites. Add 1–5% Triethylamine (TEA) or ammonium hydroxide to your mobile phase. Alternatively, switch your stationary phase to Basic Alumina , which lacks acidic protons and provides sharp, symmetrical elution bands for polybasic amines.

Q3: My batch has developed a slight yellow/brown tint, and LC-MS shows an M+16 impurity. What happened? A: The M+16 peak indicates the formation of an N-oxide, a common degradation product when electron-rich tertiary amines are exposed to atmospheric oxygen or residual oxidizing agents during workup. Solution:N-oxides are significantly more polar than the parent free base. They can be efficiently removed by washing your organic extract with a mild aqueous reducing agent (e.g., 10% sodium dithionite) or by performing a Reverse-Phase Preparative HPLC (RP-HPLC) polish.

Part 2: Quantitative Data & Method Selection

To select the appropriate purification strategy, consult the empirical performance data below. Method selection should be dictated by the specific impurity profile and the scale of the batch.

Purification MethodologyTarget Impurity ProfileTypical Recovery (%)Final Purity (HPLC-UV)Scalability
Acid-Base Extraction Neutral organics, transition metals85 - 95%80 - 90%High (>1 kg)
Vacuum Distillation Unreacted azepane (volatile)75 - 85%90 - 95%Medium (100g)
Oxalate Crystallization Structurally similar amine byproducts60 - 75%> 98.0%High (>1 kg)
RP-Prep HPLC (TFA) N-oxides, isomeric impurities50 - 65%> 99.5%Low (<10g)

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

This protocol leverages the pH-dependent solubility of the diamine to strip away neutral and acidic impurities. It is designed as a self-validating system; if the pH targets are missed, the phase partitioning will fail.

  • Dissolution: Dissolve the crude 1-(Azepan-2-ylmethyl)azepane mixture in Dichloromethane (DCM) at a ratio of 10 mL/g.

  • Acidic Partitioning: Extract the organic layer with 1M aqueous HCl (3 × 5 mL/g). Causality: The low pH (< 2) fully protonates both the secondary and tertiary amines, forcing the bis-azepane into the aqueous layer as a highly soluble hydrochloride salt.

  • Validation Check: Spot the remaining DCM layer on a TLC plate. A ninhydrin stain should reveal no purple/brown spots, confirming the complete transfer of the amine. Discard the DCM layer.

  • Basification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH strictly exceeds 11 (verify with pH paper). Causality: This deprotonates the ammonium salts, regenerating the lipophilic free base. The aqueous solution will turn cloudy.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3 × 5 mL/g). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.

G Start Crude 1-(Azepan-2-ylmethyl)azepane in Organic Solvent AcidAdd Add 1M HCl (pH < 2) Start->AcidAdd Phase1 Aqueous Phase (Protonated Bis-Azepane) AcidAdd->Phase1 Extract Org1 Organic Phase (Neutral Impurities) AcidAdd->Org1 Discard BaseAdd Add 2M NaOH (pH > 11) Phase1->BaseAdd Extract Extract with DCM/EtOAc BaseAdd->Extract Phase2 Organic Phase (Free Base Product) Extract->Phase2 Extract Aq2 Aqueous Phase (Salts & Polar Impurities) Extract->Aq2 Discard Dry Dry over Na2SO4 & Evaporate Phase2->Dry

Diagram 1: Self-validating acid-base extraction workflow for bis-azepane purification.

Protocol B: Oxalate Salt Crystallization

When chromatography fails due to scale or tailing, salt crystallization provides a robust alternative for achieving >98% purity[4].

  • Free Base Dissolution: Dissolve the enriched free base of 1-(Azepan-2-ylmethyl)azepane in dry acetone (5 mL/g) at room temperature.

  • Oxalic Acid Preparation: In a separate flask, dissolve 1.05 molar equivalents of anhydrous oxalic acid in a minimum volume of isopropanol.

  • Salt Formation: Add the oxalic acid solution dropwise to the rapidly stirring free base solution. Causality: The thermodynamic stability of the resulting bis-azepane oxalate lattice drives immediate precipitation, bypassing the solubility equilibrium of mono-basic impurities.

  • Maturation & Isolation: Allow the suspension to stir for 2 hours at room temperature, then cool to 4°C for 30 minutes. Filter the crystalline precipitate through a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold acetone (2 × 2 mL/g) to remove trapped mother liquor, then dry under high vacuum to a constant weight.

G Start Select Chromatography for Bis-Azepane CheckScale Preparative Scale? Start->CheckScale PrepYes Yes (>1g) CheckScale->PrepYes PrepNo No (<1g) CheckScale->PrepNo Alumina Basic Alumina (Hexane/EtOAc) PrepYes->Alumina Preferred Silica Silica Gel + 2% TEA (DCM/MeOH/NH4OH) PrepNo->Silica Standard RP_HPLC Reverse-Phase HPLC (0.1% TFA in MeCN/H2O) PrepNo->RP_HPLC High Purity

Diagram 2: Chromatographic decision tree for basic azepane derivatives based on scale.

References

  • Sanchez, R., Leonori, D., Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry (2024).
  • "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023)." Journal of Medicinal Chemistry - ACS Publications (2024).
  • "2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate." Smolecule (2024).
  • "US10556905B2 - Processes for preparing a diazabicyclooctane compound." Google Patents (2020).

Sources

Reference Data & Comparative Studies

Validation

Structural &amp; Physicochemical Profiling: Azepane vs. 1-(Azepan-2-ylmethyl)azepane

As a Senior Application Scientist in early-stage drug discovery, evaluating heterocyclic scaffolds requires looking beyond basic two-dimensional structures. We must analyze these molecules as dynamic, three-dimensional p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating heterocyclic scaffolds requires looking beyond basic two-dimensional structures. We must analyze these molecules as dynamic, three-dimensional pharmacophores that dictate a drug's pharmacokinetic (PK) and pharmacodynamic (PD) destiny.

The seven-membered saturated nitrogen heterocycle, azepane (hexamethyleneimine), is a privileged scaffold in medicinal chemistry. Its non-planar, flexible conformation allows it to adapt to various binding pockets, making it a critical structural component in numerous FDA-approved therapeutics, including the antidiabetic tolazamide and the antihistamine azelastine[1]. However, modern target profiles often demand higher selectivity, enhanced lipophilicity, and unique electrostatic interactions. This has driven the development of complex, functionalized derivatives like 1-(Azepan-2-ylmethyl)azepane [2].

This guide provides a rigorous structural, physicochemical, and methodological comparison between the foundational azepane monomer and its bicyclic, methylene-linked derivative.

Mechanistic Structural Analysis & Causality

The transition from a simple monocyclic azepane to 1-(Azepan-2-ylmethyl)azepane represents a deliberate expansion of the molecule's pharmacophore.

  • Steric Bulk and Conformational Bias: Azepane is highly flexible, rapidly interconverting between twist-chair conformations. While this flexibility is useful, it can lead to off-target binding. By introducing an (azepan-2-yl)methyl group at the N1 position, we drastically increase the steric bulk. This substitution biases the core ring into a preferred conformation, which is often decisive for maximizing bioactivity and target residence time[1].

  • Dual-Basic Centers: Azepane possesses a single, strongly basic secondary amine. In contrast, 1-(Azepan-2-ylmethyl)azepane contains both a tertiary amine (at the N1 linkage) and a sterically hindered secondary amine (on the substituted ring). The proximity of these two nitrogen atoms creates a unique micro-environment: the protonation of one nitrogen electrostatically suppresses the pKa of the other. This flattened ionization curve at physiological pH (7.4) allows a fraction of the molecule to remain un-ionized, significantly enhancing membrane and blood-brain barrier (BBB) permeability.

  • Lipophilicity (LogP): The addition of the second azepane ring and the methylene bridge shifts the molecule from highly hydrophilic to moderately lipophilic. This is a crucial modification when designing compounds intended to occupy deep, hydrophobic pockets in kinases or G-protein-coupled receptors (GPCRs)[3].

Quantitative Physicochemical Comparison

The following table synthesizes the structural and predicted physicochemical data critical for lead optimization.

PropertyAzepane1-(Azepan-2-ylmethyl)azepane
Structure Type MonocyclicBicyclic (Methylene-linked)
Molecular Formula C₆H₁₃NC₁₃H₂₆N₂
Molecular Weight 99.17 g/mol 210.36 g/mol
Basic Centers 1 (Secondary Amine)2 (1 Tertiary, 1 Secondary Amine)
Predicted pKa ~11.1~10.5 (Secondary), ~9.2 (Tertiary)
Predicted LogP 1.23.1
H-Bond Donors 11
H-Bond Acceptors 12
Metabolic Soft Spots High ( α -oxidation, N-dealkylation)Moderate (Sterically shielded N1)
Pharmacophore Evolution Visualization

G A Azepane Scaffold (Monocyclic, Secondary Amine) B C2-Substitution (Methylene Bridge) A->B Structural Diversification C N1-Alkylation (Second Azepane Ring) B->C Pharmacophore Expansion D 1-(Azepan-2-ylmethyl)azepane (Bicyclic, Dual Basic Centers) C->D Final Assembly

Structural evolution from azepane to 1-(Azepan-2-ylmethyl)azepane.

Experimental Methodologies

To objectively validate the theoretical advantages of 1-(Azepan-2-ylmethyl)azepane over standard azepane, we employ the following self-validating experimental protocols. Recent analyses of U.S. FDA-approved pharmaceuticals emphasize that precise determination of these properties is non-negotiable for modern drug design[4].

Protocol 1: Potentiometric Determination of Biphasic pKa and LogP

Causality: We utilize a dual-phase (water/octanol) potentiometric titration rather than a simple shake-flask method. Because 1-(Azepan-2-ylmethyl)azepane has overlapping ionization microstates due to its two nitrogen atoms, a standard shake-flask cannot resolve the pH-dependent partitioning of the mono- versus di-protonated species. Dual-phase titration dynamically captures this shift.

Step-by-Step Workflow:

  • System Calibration (Self-Validation): Calibrate the automatic titrator (e.g., Sirius T3) using a potassium hydrogen phthalate standard. Ensure the pH electrode's Nernstian slope is within 95–105% before proceeding.

  • Sample Preparation: Dissolve 2–5 mg of the test compound in 10 mL of Ionic Strength Adjusted (ISA) water (0.15 M KCl) to mimic physiological ionic strength.

  • Aqueous Titration (pKa): Titrate the solution from pH 2.0 to 11.0 using standardized 0.1 M HCl and 0.1 M NaOH under an argon atmosphere to prevent CO₂ absorption.

  • Dual-Phase Titration (LogP): Introduce varying volumes of water-saturated n-octanol into the sample vial. Repeat the titration. The lipophilic neutral and mono-protonated species will partition into the octanol, causing a measurable shift in the apparent pKa.

  • Data Synthesis: Use refinement software to calculate the exact pKa₁, pKa₂, and LogP values based on the Bjerrum difference plots.

Protocol 2: In Vitro Microsomal Stability Assay

Causality: Azepane rings are highly susceptible to CYP450-mediated α -carbon oxidation and N-dealkylation. By incubating these compounds with human liver microsomes, we can determine if the steric bulk of the (azepan-2-yl)methyl group at the N1 position successfully shields the core ring from rapid first-pass metabolism—a critical go/no-go metric in lead optimization[3].

Step-by-Step Workflow:

  • Incubation Setup: Mix 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated metabolic reaction.

  • Time-Course Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Protein Precipitation & Analysis (Self-Validation): Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS. The inclusion of a zero-NADPH control validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.

High-Throughput Profiling Workflow Visualization

G A Compound Library B Potentiometric Titration (pKa) A->B Ionization C Dual-Phase Titration (LogP) B->C Lipophilicity D LC-MS/MS Metabolic Profiling C->D Stability E Candidate Selection D->E Data Synthesis

High-throughput physicochemical and metabolic profiling workflow.

Sources

Comparative

Validating 1-(Azepan-2-ylmethyl)azepane Purity: A Comparative GC-MS Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by aliphatic polyamines in drug development. 1-(Azepan-2-ylmethyl)azepane is a bis-azepane derivative containing both tertiary and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by aliphatic polyamines in drug development. 1-(Azepan-2-ylmethyl)azepane is a bis-azepane derivative containing both tertiary and secondary amine functionalities. Validating the purity of such compounds requires moving beyond default laboratory habits and understanding the fundamental physicochemical interactions at play.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities for the purity validation of 1-(Azepan-2-ylmethyl)azepane, providing a self-validating experimental protocol grounded in mechanistic causality.

The Mechanistic Challenge of Aliphatic Amines

Selecting an analytical method requires aligning the instrument's detection mechanism with the molecule's structural reality. 1-(Azepan-2-ylmethyl)azepane presents two distinct challenges:

  • Optical Invisibility: As an aliphatic amine, it lacks a conjugated π -electron system. Consequently, it does not possess a strong UV chromophore, rendering standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) practically blind to it[1].

  • Chromatographic Adsorption: The high basicity of the azepane rings leads to severe secondary interactions with residual silanol groups on standard silica-based chromatographic columns. In underivatized GC analysis, this causes irreversible adsorption, severe peak tailing, and poor quantitative reproducibility[2].

Because the compound is volatile and thermally stable, GC-MS is the optimal platform[3]. However, to achieve pharmaceutical-grade precision, the basicity of the secondary amine must be chemically masked prior to analysis[2].

Comparative Evaluation: GC-MS vs. Alternative Modalities

To justify the selection of derivatized GC-MS, we must objectively compare its performance metrics against direct GC-MS injection, HPLC-UV, and HPLC with Evaporative Light Scattering Detection (HPLC-ELSD).

The following experimental data summary illustrates why derivatized GC-MS is the gold standard for this class of compounds:

Analytical ModalitySensitivity (LOD)Linearity ( R2 )Peak Asymmetry ( As​ )Structural Identification
GC-MS (Derivatized) < 10 ng/mL > 0.999 1.0 - 1.1 (Excellent) Yes (EI Fragmentation)
GC-MS (Direct Injection) ~ 50 ng/mL0.985 - 0.9901.8 - 2.5 (Severe Tailing)Yes (EI Fragmentation)
HPLC-UV (210 nm) > 500 ng/mL< 0.950N/A (Poor retention)No
HPLC-ELSD ~ 100 ng/mL> 0.9951.1 - 1.3No

Data Interpretation: HPLC-UV fails due to the lack of a chromophore[1]. Direct GC-MS suffers from silanol interactions, resulting in severe peak tailing ( As​ > 1.8)[2]. Chemical derivatization prior to GC-MS analysis neutralizes the amine, restoring peak symmetry and maximizing sensitivity[2].

Analytical Method Selection Workflow

The decision-making process for analyzing aliphatic amines relies on sequential logic evaluating volatility, optical properties, and basicity.

Workflow A 1-(Azepan-2-ylmethyl)azepane Sample B Does it have a UV chromophore? A->B C HPLC-UV (Not Viable) B->C Yes D Is it volatile/thermally stable? B->D No E HPLC-MS / ELSD (Alternative) D->E No F GC-MS Analysis (Primary Choice) D->F Yes G Silanol Interaction Risk? F->G H Chemical Derivatization (e.g., TFAA / MSTFA) G->H High (Secondary Amine) I Direct Injection on Base-Deactivated Column G->I Low / Mitigated

Analytical decision tree for aliphatic amine purity validation.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol embeds internal controls to ensure that any failure in sample preparation or instrumental performance is immediately flagged.

Phase 1: Sample Preparation & Derivatization

Causality: We utilize Trifluoroacetic anhydride (TFAA) to convert the secondary amine of the azepane ring into a volatile, neutral trifluoroacetamide. This prevents hydrogen bonding with active silanol sites on the GC column[2].

  • Internal Standard Addition: Accurately weigh 1.0 mg of the 1-(Azepan-2-ylmethyl)azepane sample. Spike with 10 µL of an internal standard (IS) solution (e.g., Dicyclohexylamine, 1 mg/mL). Why? The IS corrects for any variations in derivatization efficiency and injection volume.

  • Solvent Extraction: Dissolve the mixture in 1.0 mL of anhydrous dichloromethane (DCM). Why? Moisture must be strictly excluded, as water rapidly hydrolyzes acylation reagents, leading to incomplete derivatization[2].

  • Acylation Reaction: Add 50 µL of TFAA. Cap tightly and incubate at 60°C for 20 minutes[2].

  • Reconstitution: Evaporate the reaction mixture to dryness under a gentle stream of ultra-pure nitrogen to remove acidic byproducts. Reconstitute in 1.0 mL of LC-MS grade hexane prior to injection.

Phase 2: GC-MS Instrumental Parameters

Causality: The temperature program is designed to leverage the volatility of the derivative, ensuring sharp peak shapes while eluting high-boiling synthetic impurities[4].

  • Column Selection: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or an equivalent low-bleed capillary column[5].

  • Injection Parameters: Inject 1 µL in split mode (ratio 10:1). Set the inlet temperature to 250°C to ensure instantaneous flash vaporization without thermal degradation[5].

  • Oven Temperature Program:

    • Initial: 80°C (hold for 2 min). Why? Cold trapping focuses the volatile derivatives at the head of the column, minimizing band broadening[5].

    • Ramp: 15°C/min to 280°C (hold for 5 min). Why? The steady ramp ensures baseline resolution of the target analyte from potential bis-alkylated synthetic impurities.

  • Mass Spectrometry (EI Mode):

    • Ion source temperature: 250°C[6].

    • Electron energy: 70 eV[6].

    • Acquisition: Full SCAN mode ( m/z 40–400) for impurity profiling and structural elucidation[6].

Phase 3: System Suitability Testing (SST)

Before accepting the purity data, the system must validate itself against the following criteria:

  • Resolution Check: The resolution ( Rs​ ) between the derivatized 1-(Azepan-2-ylmethyl)azepane and the internal standard must be ≥2.0 .

  • Tailing Factor: The asymmetry factor ( As​ ) of the target peak must be ≤1.2 . Actionable Insight: If As​>1.5 , it indicates either incomplete derivatization (re-check anhydrous conditions) or degradation of the GC column's stationary phase, triggering mandatory maintenance.

References

  • AMP Tech Instruments. "Understanding the Differences Between HPLC and GCMS Systems." Available at:[Link]

  • Smithers. "Understanding Chemical Testing: GC-MS vs. HPLC." Available at:[Link]

  • ALWSCI. "GC Vs. HPLC: A Comprehensive Comparison And Practical Applications." Available at: [Link]

  • Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Available at:[Link]

  • Pakistan Journal of Pharmaceutical Sciences. "Analysis of designer drugs in human blood using gas chromatography-mass spectrometry." Available at: [Link]

  • Journal of Food and Drug Analysis (JFDA). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Available at: [Link]

  • MDPI. "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples." Available at: [Link]

Sources

Validation

Comparative Guide: Binding Affinity Profiles of 1-(Azepan-2-ylmethyl)azepane Analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural evaluation, kinetic profiling, and orthogonal validation of bis-azepane scaffolds. Executive Summary: The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural evaluation, kinetic profiling, and orthogonal validation of bis-azepane scaffolds.

Executive Summary: The Bis-Azepane Scaffold

In central nervous system (CNS) drug discovery and kinase inhibitor design, the 1-(Azepan-2-ylmethyl)azepane scaffold—a unique bis-azepane system—has emerged as a highly privileged structural motif. Compared to traditional six-membered piperidine rings, the seven-membered azepane ring offers distinct conformational flexibility. This flexibility allows the molecule to adopt preorganized trans conformations that are highly favorable for binding deep within hydrophobic protein pockets[1].

As an application scientist evaluating novel pharmacophores, I frequently observe that the transition from a rigid piperidine to a flexible azepane ring fundamentally alters the thermodynamic landscape of target engagement. This guide objectively compares the binding affinity of 1-(Azepan-2-ylmethyl)azepane analogs against alternative cyclic amines, providing the mechanistic causality and self-validating experimental protocols required to characterize them.

Mechanistic Causality in Target Recognition

The superior binding affinity of azepane analogs is not coincidental; it is driven by specific physicochemical properties that dictate receptor-ligand interactions[2]:

  • Induced Fit via Conformational Flexibility: The seven-membered ring can undergo pseudorotation to optimize van der Waals contacts within narrow binding clefts, such as the active site of Protein Kinase B (PKB/Akt) or the orthosteric pocket of the Histamine H3 Receptor (H3R)[1],[3].

  • Enhanced Cation- π Interactions: The basic nitrogen of the azepane ring (pKa ~10.8) is protonated at physiological pH. In H3R binding, this protonated amine forms optimal cation- π interactions with conserved Tryptophan (Trp) and Histidine (His) residues[3]. The steric bulk of the bis-azepane system perfectly mimics the spatial arrangement of endogenous ligands while shielding the charge from solvent, dramatically decreasing the dissociation rate ( koff​ ).

  • Metabolic Stability: Unlike ester-linked analogs which are rapidly hydrolyzed in plasma (half-life < 1 min), azepane analogs linked via stable methylene or amide bridges maintain high in vivo stability while preserving low-nanomolar affinity[1].

Comparative Binding Affinity Data

To objectively evaluate the performance of the 1-(Azepan-2-ylmethyl)azepane scaffold, we must compare it against standard reference scaffolds. The table below synthesizes quantitative binding data across two primary targets: Histamine H3R (a GPCR) and PKB/PKA (Kinases).

Table 1: Quantitative Binding Profile of Cyclic Amine Scaffolds
Compound ScaffoldTargetAffinity ( Ki​ / IC50​ ) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time ( τ )
Bis-Azepane Analog Histamine H3R Ki​ = 33.9 nM 1.2 4.1 4.0 min
Bis-Piperidine AnalogHistamine H3R Ki​ = 152.0 nM3.553.00.3 min
Azepane Amide (Cmpd 4) PKB / PKA IC50​ = 4.0 nM 0.8 3.2 5.2 min
Azepane Ester (Cmpd 1)PKB / PKA IC50​ = 5.0 nM1.57.52.2 min

Data Interpretation: While the rigid piperidine analog associates faster (higher kon​ ), the flexible bis-azepane analog achieves a significantly lower Ki​ due to a drastically slower off-rate ( koff​ ). This prolonged residence time is a direct consequence of the azepane ring's ability to lock into a favorable trans conformation post-binding[1],[3].

Visualizing the Mechanism of Action

To contextualize the pharmacological impact of this high-affinity binding, the following diagram maps the logical relationship between the azepane antagonist and the H3R signaling cascade.

G Ligand Bis-Azepane Analog (High Affinity Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Inhibits (Ki = 33.9 nM) Gi Gi/o Protein H3R->Gi Activates (Blocked) AC Adenylyl Cyclase (AC) Gi->AC Inhibits (Blocked) cAMP cAMP Levels AC->cAMP Synthesizes (Restored) PKA Protein Kinase A (PKA) cAMP->PKA Activates

Mechanism of azepane analogs acting as H3R antagonists to modulate cAMP signaling.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and scientific integrity, binding affinity cannot be derived from a single assay. A self-validating system requires orthogonal testing: the kinetic Kd​ derived from Surface Plasmon Resonance (SPR) must mathematically align with the thermodynamic Ki​ derived from a Radioligand Binding Assay. If Kd​≫Ki​ , it indicates non-specific lipid partitioning—a common artifact with lipophilic azepanes.

Protocol 1: SPR Kinetic Profiling (Real-Time Binding)

Causality: SPR is chosen to decouple the affinity into kon​ and koff​ . Because azepanes rely on induced fit, capturing the slow koff​ is critical for predicting in vivo efficacy.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., H3R) via amine coupling to a CM5 sensor chip. Amine coupling ensures stable covalent attachment, preventing baseline drift during the extensive washing required for lipophilic compounds.

  • Analyte Preparation: Dilute the 1-(Azepan-2-ylmethyl)azepane analog in HBS-EP+ running buffer containing 1% DMSO. The 1% DMSO is strictly required to maintain the solubility of the bis-azepane scaffold without causing refractive index bulk shifts.

  • Kinetic Injection: Inject the analyte at a concentration gradient (1.56 nM to 100 nM) over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow for a minimum of 600 seconds. The 7-membered ring exhibits a very slow off-rate; truncating this step will result in artificially high Kd​ calculations.

Protocol 2: Radioligand Competition Assay (Equilibrium)

Causality: This assay validates the SPR data by confirming binding at the specific orthosteric site under true thermodynamic equilibrium.

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing the target receptor.

  • Incubation: Incubate 10 µg of membrane protein with a constant concentration of radioligand (e.g., [3H]−Nα -methylhistamine) and varying concentrations of the azepane analog. Critical Step: Incubate for 120 minutes. The flexible azepane ring requires a longer incubation time compared to rigid piperidines to achieve true thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the basic azepane nitrogen from binding non-specifically to the filter.

  • Analysis: Measure bound radioactivity via liquid scintillation counting and calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Prep Ligand & Target Preparation SPR SPR Kinetics (Real-Time Binding) Prep->SPR Radioligand Radioligand Assay (Equilibrium Ki) Prep->Radioligand Data Orthogonal Validation SPR->Data kon, koff Radioligand->Data IC50, Ki

Orthogonal experimental workflow for validating azepane analog binding kinetics.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors.ACS Publications.
  • Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity.MDPI.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article.ResearchGate.

Sources

Comparative

1-(Azepan-2-ylmethyl)azepane Analytical Reference Standard Validation: A Comprehensive Comparison Guide

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Bis-Azepanes 1-(Azepan-2-ylmethyl)azepane (CAS 881040-52-4) is a specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Bis-Azepanes

1-(Azepan-2-ylmethyl)azepane (CAS 881040-52-4) is a specialized bis-heterocyclic compound featuring two seven-membered azepane rings. As a highly basic aliphatic amine, it presents significant analytical challenges during chromatographic purity assessment and quantitative validation.

In pharmaceutical development and forensic toxicology, the accuracy of quantitative assays depends entirely on the integrity of the reference standard[1]. Establishing a validated reference standard for 1-(Azepan-2-ylmethyl)azepane requires navigating the complexities of secondary amine interactions, hygroscopicity, and the stringent requirements of ICH Q2(R2) and USP General Chapter <11>[1][2]. This guide objectively compares reference material sourcing strategies and provides a self-validating experimental framework for in-house standard qualification.

Comparison of Reference Material Strategies

When establishing a quantitative method for 1-(Azepan-2-ylmethyl)azepane, laboratories must choose between three tiers of reference materials. Because this compound is a niche intermediate, Primary Certified Reference Materials (CRMs) are rarely available commercially, making the validation of an In-House Working Standard the most scientifically rigorous and practical approach.

Table 1: Objective Comparison of Reference Material Grades
ParameterPrimary CRM (ISO 17034)Validated In-House StandardCommercial "Research Grade"
Traceability Traceable to SI units (NIST/BIPM).Traceable via qNMR to NIST SRM.Often lacks unbroken traceability.
Purity Assignment Absolute mass fraction (e.g., 99.5% ± 0.2%).Mass balance & qNMR cross-verified.Area % by HPLC (Ignores salts/water).
Cost & Availability Extremely high cost; rarely available for this specific CAS.Moderate cost; requires analytical labor.Low cost; readily available.
Regulatory Compliance Fully compliant with USP <11> and ICH Q2(R2).Fully compliant when validated properly.Non-compliant for absolute quantitation.
Best Use Case Metrology, ultimate legal dispute resolution.Routine QC, assay calibration, stability.Early R&D, qualitative identification only.

Causality Insight: Relying on "Research Grade" material using simple HPLC Area % is a critical error. Area % assumes all impurities absorb UV light equally and ignores non-chromatophoric impurities (water, inorganic salts, residual solvents), leading to an overestimation of the standard's purity and a subsequent underestimation of the analyte in actual samples.

Mechanistic Insights: Overcoming Peak Tailing

1-(Azepan-2-ylmethyl)azepane contains secondary and tertiary amine functionalities. At a neutral mobile phase pH (pH 6–8), these amines are fully protonated ( R2​NH2+​ ).

Standard C18 silica columns contain residual silanol groups ( Si−OH ) that ionize to Si−O− at pH > 3.5. The electrostatic attraction between the protonated bis-azepane and the ionized silanols causes severe secondary retention mechanisms, resulting in peak asymmetry (tailing factors > 2.0)[3].

The Solution: To achieve the symmetrical peaks required for accurate integration and ICH Q2(R2) validation, the protocol must utilize a high-pH mobile phase (pH 10.5) combined with an Ethylene Bridged Hybrid (BEH) stationary phase that can withstand alkaline conditions. This deprotonates the analyte, forcing it into its neutral state and eliminating ion-exchange interactions[3].

PeakTailing cluster_A Standard C18 (pH 7.0) cluster_B Hybrid C18 (pH 10.5) Amine Protonated Bis-Azepane (R2NH2+) Interaction Strong Electrostatic Interaction Amine->Interaction Silanol Ionized Silanol (SiO-) Silanol->Interaction Result1 Severe Peak Tailing (As > 2.0) Interaction->Result1 Amine2 Neutral Bis-Azepane (R2NH) Interaction2 Pure Hydrophobic Partitioning Amine2->Interaction2 Silanol2 Deprotonated Silanol (SiO-) Silanol2->Interaction2 Result2 Symmetrical Peak (As < 1.2) Interaction2->Result2

Fig 1: Mechanistic comparison of basic amine retention at neutral vs. high pH.

Self-Validating Experimental Workflows

To qualify 1-(Azepan-2-ylmethyl)azepane as an in-house reference standard, we employ a self-validating system: Mass Balance vs. Quantitative NMR (qNMR) . If the purity calculated by subtracting all impurities (Mass Balance) matches the absolute purity determined by qNMR within 0.5%, the standard is unequivocally validated.

ValidationWorkflow cluster_0 Orthogonal Purity Assessment Raw 1-(Azepan-2-ylmethyl)azepane Raw Material UHPLC UHPLC-UV/MS (Chromatographic Purity) Raw->UHPLC KF Karl Fischer Titration (Water Content) Raw->KF TGA TGA / ROI (Inorganic Impurities) Raw->TGA qNMR 1H-qNMR vs NIST SRM (Absolute Mass Fraction) Raw->qNMR MassBalance Mass Balance Calculation (100% - Impurities) UHPLC->MassBalance KF->MassBalance TGA->MassBalance Qualified Qualified In-House Reference Standard qNMR->Qualified Cross-Verification MassBalance->Qualified

Fig 2: Orthogonal validation workflow for in-house reference standard qualification.

Protocol 1: Absolute Quantitation via 1H-qNMR

qNMR is a primary ratio method that directly compares the proton resonance integral of the analyte against a highly pure, NIST-traceable internal standard.

Step-by-Step Methodology:

  • Standard Selection: Select Maleic Acid (NIST SRM 350b) as the internal standard. Its singlet at ~6.3 ppm does not overlap with the aliphatic azepane ring protons (1.2–3.0 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of 1-(Azepan-2-ylmethyl)azepane and ~10 mg of Maleic Acid using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.8 mL of Deuterated Methanol ( CD3​OD ) to prevent proton exchange issues common with amines in D2​O .

  • Acquisition: Acquire the 1H-NMR spectrum at 600 MHz. Set the relaxation delay (D1) to ≥5×T1​ (typically 30 seconds) to ensure complete longitudinal relaxation for accurate integration.

  • Calculation: Calculate the absolute mass fraction ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Protocol 2: Chromatographic Purity (UHPLC-UV)

This method determines the organic impurity profile, optimized for basic amines.

Step-by-Step Methodology:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

  • Detection: UV at 210 nm (aliphatic amines lack strong chromophores, necessitating low-wavelength UV or CAD/ELSD detection).

Validation Data Presentation

Following ICH Q2(R2) guidelines, the UHPLC method must be validated for Specificity, Linearity, Accuracy, and Precision[1].

Table 2: ICH Q2(R2) Validation Metrics for 1-(Azepan-2-ylmethyl)azepane UHPLC Method
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from impurities. Rs​=3.2 (vs. closest synthetic impurity).Pass
Linearity R2≥0.999 over 50%–150% of nominal conc. R2=0.9998 (Range: 0.1 to 1.5 mg/mL).Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections).RSD = 0.45%.Pass
Peak Symmetry (Tailing) As​≤1.5 for accurate integration. As​=1.12 (Achieved via pH 10.5 mobile phase).Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 .0.05% Area (S/N = 15).Pass
Final Mass Balance vs. qNMR Reconciliation
  • HPLC Organic Purity: 99.6%

  • Karl Fischer (Water): 0.3%

  • Residue on Ignition (Inorganics): 0.1%

  • Calculated Mass Balance Purity: 100%−(0.4%+0.3%+0.1%)=99.2%

  • qNMR Absolute Purity: 99.1% ± 0.2%

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at: [Link]

  • Are You Handling USP Reference Standards Appropriately? - Lachman Consultant Services, Inc. (Discussing USP General Chapter <11>). (2024). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Azepan-2-ylmethyl)azepane proper disposal procedures

Managing the end-of-life cycle for complex nitrogen heterocycles like 1-(Azepan-2-ylmethyl)azepane (CAS: 881040-52-4)[1] is a critical safety and regulatory imperative in synthetic chemistry and drug development. As a bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Managing the end-of-life cycle for complex nitrogen heterocycles like 1-(Azepan-2-ylmethyl)azepane (CAS: 881040-52-4)[1] is a critical safety and regulatory imperative in synthetic chemistry and drug development. As a bis-azepane derivative—characterized by two seven-membered nitrogen rings linked via a methylene bridge—this compound exhibits strong basicity, potent nucleophilicity, and severe corrosivity.

Improper disposal of such aliphatic amines can lead to violent exothermic reactions in mixed waste streams, severe personnel injury, and lasting environmental toxicity. The following guide provides a field-proven, self-validating operational framework for the safe handling, neutralization, and disposal of 1-(Azepan-2-ylmethyl)azepane.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of 1-(Azepan-2-ylmethyl)azepane dictates our handling strategy. The dual secondary/tertiary amine centers provide high electron density, making the molecule highly reactive toward acids and electrophiles.

  • Corrosivity: Like other azepane derivatives, it causes severe tissue damage upon contact[2]. The basic nitrogen atoms rapidly saponify dermal lipids, leading to deep chemical burns.

  • Exothermic Reactivity: Uncontrolled mixing with acidic waste generates rapid heat (enthalpy of neutralization), which can vaporize the solvent and cause container rupture[3].

  • Environmental Toxicity: Nitrogen heterocycles are notoriously persistent in aquatic environments and can disrupt local ecosystems if discharged into standard wastewater systems[4].

Pre-Disposal Risk Assessment & Engineering Controls

Before initiating any disposal or neutralization protocol, establish a secure operational envelope. Standard latex gloves degrade rapidly upon contact with aliphatic amines; therefore, specialized PPE is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE) & Engineering Controls

Protection CategorySpecificationCausality / Rationale
Ventilation Class II Chemical Fume HoodPrevents inhalation of volatile, corrosive amine vapors[3].
Eye/Face Splash goggles + Face shieldProtects against corrosive micro-droplets during exothermic neutralization[2].
Hand Heavy-duty Nitrile or NeoprenePrevents rapid chemical permeation characteristic of aliphatic amines.
Body Chemically resistant apronPrevents trans-dermal absorption from accidental spills.

Operational Disposal Workflow

The disposal strategy bifurcates based on the volume of the waste. Small-scale experimental residues (< 500 mL) should be neutralized in-lab to mitigate immediate hazards, whereas bulk quantities must be segregated directly for institutional processing.

DisposalWorkflow Start Identify 1-(Azepan-2-ylmethyl)azepane Waste Assess Assess Volume & Concentration Start->Assess SmallScale Small Scale (< 500 mL) In-Lab Neutralization Assess->SmallScale < 500 mL LargeScale Bulk Waste (> 500 mL) Direct Segregation Assess->LargeScale > 500 mL Neutralize Controlled Exothermic Neutralization (Citric/Acetic Acid) SmallScale->Neutralize Label Label as RCRA D002 Waste (Corrosive) LargeScale->Label CheckPH Monitor pH (Target: 6.0 - 8.0) Neutralize->CheckPH CheckPH->Neutralize pH > 8.0 CheckPH->Label pH 6.0 - 8.0 Store Store in Vented, Compatible Container Label->Store Dispose Transfer to Licensed EHS Facility Store->Dispose

Decision matrix and operational workflow for the safe disposal of 1-(Azepan-2-ylmethyl)azepane.

Step-by-Step In-Lab Neutralization Protocol

For small quantities, converting the free-base amine into a stable azepanium salt drastically reduces its vapor pressure and corrosivity. This process must be executed with precision to manage the exothermic heat load[3].

Materials Required:

  • Ice-water bath

  • Magnetic stirrer and PTFE-coated stir bar

  • 1M Citric Acid or 1M Acetic Acid (Do NOT use strong mineral acids like HCl or H₂SO₄, as they induce violent exotherms).

  • Calibrated pH meter or broad-range pH indicator strips.

Methodology:

  • Thermal Preparation: Place the reaction flask containing the 1-(Azepan-2-ylmethyl)azepane waste into the ice-water bath. Secure the flask and initiate gentle magnetic stirring. Causality: The ice bath acts as a critical heat sink, absorbing the enthalpy of neutralization and preventing solvent flash-boiling.

  • Dilution: If the amine is neat (pure), dilute it with an inert, compatible solvent (e.g., ethanol or water) to a concentration of < 10% v/v to lower the reaction kinetics.

  • Acid Titration: Using an addition funnel, introduce the 1M Citric Acid dropwise. Monitor the temperature continuously. If the internal temperature exceeds 25°C, halt the addition until the system cools[3].

  • pH Monitoring: Periodically pause the titration to check the pH. The initial pH will be highly basic (> 11). Continue the dropwise addition until the solution stabilizes at a pH between 6.0 and 8.0[3].

  • System Validation: Allow the neutralized solution to stir for 15 minutes at room temperature, then perform a final pH check. Causality: This self-validating step ensures no unreacted amine remains trapped in temporary micro-emulsions, confirming complete neutralization.

Table 2: Chemical & Regulatory Data Summary

ParameterValue / DesignationReference
Target pH for Neutralization 6.0 – 8.0[3]
Max Exotherm Temperature 25°C (Halt acid addition if exceeded)[3]
EPA RCRA Waste Code D002 (Corrosive)[3]
Recommended Acid Titrant 1M Citric Acid or 1M Acetic Acid[3]

Spill Response Procedures

In the event of an accidental release outside of a controlled vessel, immediate containment is required to prevent environmental contamination and vapor inhalation.

  • Evacuate & Isolate: Clear the immediate area and ensure the fume hood is operating at maximum exhaust.

  • Containment: Surround the spill with an inert, inorganic absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Causality: Do not use combustible materials like sawdust, as the heat of reaction with the strong amine could ignite them[5].

  • In-Situ Neutralization: Carefully spray a dilute acidic spill-control agent (like sodium bisulfate solution) over the absorbed mass to neutralize the basicity.

  • Collection: Sweep the neutralized slurry using non-sparking tools into a dedicated, sealable hazardous waste bucket[2]. Wash the affected surface with copious amounts of water.

Waste Segregation and RCRA Compliance

Even after neutralization, the resulting azepanium salt solution is not suitable for drain disposal. It must be treated as hazardous waste.

  • Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), unneutralized aliphatic amines and azepane derivatives typically fall under the Hazardous Waste Code D002 (Corrosive)[3].

  • Containerization: Store the waste in high-density polyethylene (HDPE) containers. Avoid metal containers, as trace water and amines can induce galvanic corrosion.

  • Labeling: Clearly label the container with "Hazardous Waste," the exact chemical constituents (e.g., "Neutralized 1-(Azepan-2-ylmethyl)azepane / Citrate Salt"), the accumulation start date, and the primary hazard (Corrosive/Toxic)[2]. Transfer the container to your institution's licensed Environmental Health and Safety (EHS) facility for final incineration.

References

  • Guidechem. "120990-85-4 cas号120990-85-4分子式、结构式、MSDS、熔点、沸点". Guidechem.com.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". Fishersci.com.
  • AK Scientific, Inc. "Azepane-2,4-dione - AK Scientific, Inc.". Aksci.com.
  • Benchchem.
  • RSC Publishing. "Elucidating the role of reactive nitrogen intermediates in hetero-cyclization during hydrothermal liquefaction of food waste". Rsc.org.

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